molecular formula C28H32Cl2N6O5 B3028561 Fgfr4-IN-4

Fgfr4-IN-4

Cat. No.: B3028561
M. Wt: 603.5 g/mol
InChI Key: PVZAGAKBJFLDBW-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr4-IN-4 is a potent and selective covalent inhibitor designed to target Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of multiple cancers. Its primary research value lies in the study of tumorigenesis and therapeutic strategies for cancers driven by aberrant FGFR4 signaling, such as hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma . The compound exerts its effect by specifically and irreversibly binding to a unique cysteine residue (Cys552) located within the hinge region of the FGFR4 kinase domain . This covalent mechanism leads to sustained inhibition of FGFR4 kinase activity, suppressing downstream oncogenic signaling pathways, including RAS-RAF-MAPK and PI3K-AKT, which are critical for cancer cell proliferation, survival, and metastasis . The design of selective FGFR4 inhibitors like this compound is a key strategy to minimize off-target effects against FGFR1-3, potentially reducing toxicity in preclinical models and providing a more precise tool for investigating FGFR4 biology . This product is intended for research purposes to further elucidate the role of FGFR4 in cancer and explore novel targeted therapy options. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZAGAKBJFLDBW-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)N[C@@H]5COC[C@@H]5NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Potent and Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Fragment-Based Discovery and Synthesis of the Highly Selective FGFR4 Inhibitor, Compound 4c

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC) due to its role in tumor progression, primarily through the FGF19-FGFR4 signaling axis. This technical guide details the discovery and synthesis of a potent and highly selective FGFR4 inhibitor, herein referred to as compound 4c . The discovery of this inhibitor was achieved through a meticulous fragment-based build-up strategy, leading to a compound with a half-maximal inhibitory concentration (IC50) of 33 nM against FGFR4. This guide will provide an in-depth overview of the discovery process, a detailed synthesis protocol for compound 4c , a comprehensive summary of its biological activity and selectivity, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for Targeting FGFR4

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, and migration. The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Dysregulation of this pathway has been implicated in the pathogenesis of various cancers.[1]

Specifically, the FGF19-FGFR4 signaling axis has been identified as a key driver in the development and progression of hepatocellular carcinoma (HCC).[1][2] FGF19, the primary ligand for FGFR4, forms a complex with FGFR4 and the co-receptor β-klotho (KLB) to initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[3] This makes the selective inhibition of FGFR4 a promising therapeutic strategy for HCC and other FGF19-driven cancers.

While several FGFR inhibitors have been developed, many exhibit pan-FGFR activity, which can lead to off-target effects.[4][5][6] The development of highly selective FGFR4 inhibitors is therefore a key objective in the field. This guide focuses on compound 4c , a novel inhibitor discovered through a fragment-based approach that demonstrates exceptional selectivity for FGFR4 over other FGFR family members.[7]

Discovery of a Potent FGFR4 Inhibitor: A Fragment-Based Approach

The discovery of compound 4c employed a "build-up" fragment strategy, a powerful method in modern drug discovery.[7] This approach begins with the identification of small molecular fragments that bind to the target protein, which are then iteratively grown or combined to generate a more potent and selective lead compound.

The workflow for the discovery of compound 4c can be summarized as follows:

Synthesis_Scheme A Starting Material A (e.g., 2-bromo-5-fluoro-aniline) B Intermediate 1 (Acrylamide derivative) A->B Acryloyl chloride, Et3N D Compound 4c (Final Product) B->D Sonogashira Coupling (Pd catalyst, CuI) C Starting Material B (e.g., 6-ethynyl-1H-indazole) C->D FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4->FGFR4 RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K KLB β-klotho (KLB) KLB->FGFR4 Co-receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 4c Inhibitor->FGFR4 Inhibits

References

A Technical Deep Dive into BLU9931: A First-in-Class Selective and Irreversible FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BLU9931, a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). BLU9931 represents a significant advancement in the targeted therapy of cancers driven by aberrant FGFR4 signaling, particularly hepatocellular carcinoma (HCC). This document details the inhibitor's biochemical and cellular activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Quantitative Inhibitory Activity and Selectivity

BLU9931 was specifically designed to target a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, enabling its high selectivity and irreversible mechanism of action.[1][2] This covalent interaction confers potent and durable inhibition of FGFR4 kinase activity.[3][4]

Table 1: In Vitro Inhibitory Activity of BLU9931 against FGFR Family Kinases
KinaseIC50 (nM)Fold Selectivity vs. FGFR4Reference(s)
FGFR43-[3][5][6][7][8]
FGFR1591~197x[3][6]
FGFR2493~164x[3][6]
FGFR315050x[3][5][6]
Table 2: Kinome-Wide Selectivity of BLU9931

A kinome scan of 456 kinases demonstrated the exceptional selectivity of BLU9931.

ParameterValueDescriptionReference(s)
Concentration Tested3 µM-[3]
Number of Kinases Inhibited >99%1 (FGFR4)-[3]
Selectivity Score S(10)0.005The fraction of kinases with >90% inhibition. A lower score indicates higher selectivity.[3][9]
Table 3: Cellular Antiproliferative Activity of BLU9931 in Cancer Cell Lines

BLU9931 demonstrates potent antiproliferative effects in cancer cell lines with an activated FGFR4 signaling pathway.

Cell LineCancer TypeEC50 (µM)Reference(s)
Hep 3BHepatocellular Carcinoma0.07[10]
HuH-7Hepatocellular Carcinoma0.11[10]
JHH-7Hepatocellular Carcinoma0.02[10]
MDA-MB-453Breast Cancer (FGFR4 Y367C mutant)0.32[5]
PK-1Pancreatic Cancer<2[11]
HCT116Colorectal Cancer-[12]
SW620Colorectal Cancer-[12]

Key Signaling Pathways Modulated by BLU9931

Aberrant activation of FGFR4, often driven by its ligand FGF19, leads to the activation of downstream signaling cascades that promote cell proliferation, survival, and invasion.[2][11] BLU9931 effectively abrogates this signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) Co-receptor KLB->FGFR4 Complex Formation FGFR4->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription BLU9931 BLU9931 BLU9931->FGFR4 Irreversibly Inhibits (Covalent bond with Cys552)

Figure 1: FGFR4 Signaling Pathway and Inhibition by BLU9931.

Experimental Protocols

This section details the methodologies for key experiments used to characterize BLU9931.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU9931 against FGFR kinases.

Methodology:

  • Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 proteins are incubated in a kinase reaction buffer.[5][6]

  • A sub-saturating concentration of ATP (at the Km for each enzyme) and a peptide substrate (e.g., CSKtide) are added.[5][8]

  • A dilution series of BLU9931 or DMSO (vehicle control) is added to the reaction mixture.

  • The reaction is incubated at 25°C for 90 minutes.[5][8]

  • The reaction is terminated by the addition of a stop buffer.

  • The amount of phosphorylated substrate is quantified using a mobility shift assay on a Caliper EZReader2 or similar instrument.[5][8]

  • IC50 values are calculated by fitting the data to a four-parameter logistic curve.[5][6]

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of BLU9931 on the proliferation of cancer cell lines.

Methodology:

  • Hepatocellular carcinoma (e.g., Hep 3B, HuH-7) or other relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[7]

  • Cells are treated with a serial dilution of BLU9931 or DMSO for a period equivalent to two cell-doubling times.[7]

  • Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels, or a colorimetric assay like MTT or MTS.[7][13]

  • Luminescence or absorbance is measured using a plate reader.

  • EC50 values are determined by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.[7]

Western Blot Analysis of Cellular Signaling

Objective: To assess the effect of BLU9931 on the phosphorylation of key downstream signaling proteins of the FGFR4 pathway.

Methodology:

  • Cells (e.g., MDA-MB-453, Hep 3B) are treated with varying concentrations of BLU9931 or DMSO for a specified time (e.g., 1 hour).[3][10]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FGFR4, FRS2, ERK (MAPK), and AKT.[3][10]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Actin or another housekeeping protein is used as a loading control.[3]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of BLU9931 in a preclinical animal model.

Methodology:

  • Immuno-compromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., Hep 3B).[3][14]

  • When tumors reach a palpable size, mice are randomized into treatment and control groups.

  • BLU9931 is administered orally, typically twice daily, at various doses (e.g., 30, 100 mg/kg).[3][14] The vehicle is administered to the control group.

  • Tumor volume and body weight are measured regularly (e.g., daily or every other day).[3][15]

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., Western blotting for target engagement) or histopathology.[3][15]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture 1. Cancer Cell Culture (e.g., Hep 3B) implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization of Mice into Groups tumor_growth->randomization treatment_group 5a. Treatment Group: Oral BLU9931 (e.g., 100 mg/kg BID) randomization->treatment_group control_group 5b. Control Group: Vehicle Administration randomization->control_group measurements 6. Regular Measurement of Tumor Volume & Body Weight treatment_group->measurements control_group->measurements endpoint 7. Study Endpoint (e.g., 21 days) measurements->endpoint analysis 8. Tumor Excision, Weight Measurement, & Pharmacodynamic Analysis endpoint->analysis

Figure 2: General Workflow for In Vivo Xenograft Efficacy Studies.

In Vivo Efficacy

In preclinical models, BLU9931 has demonstrated significant and dose-dependent antitumor activity. In a Hep 3B xenograft model, oral administration of BLU9931 at 100 mg/kg twice daily resulted in tumor regression.[3] Notably, some animals remained tumor-free even after cessation of treatment.[3] The compound was well-tolerated at efficacious doses, with no significant body weight loss observed in the treatment groups compared to the vehicle control.[3][14]

Conclusion

BLU9931 is a pioneering selective and irreversible inhibitor of FGFR4. Its exquisite selectivity, potent inhibitory activity, and robust in vivo efficacy in preclinical models of FGFR4-driven cancers underscore its potential as a valuable therapeutic agent. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of targeted cancer therapy.

References

Fgfr4-IN-4 Target Engagement in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Fgfr4-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes the well-characterized and selective FGFR4 inhibitor, BLU9931 , as a representative compound to detail the principles and methodologies of Fgfr4 target engagement in cancer cells. The experimental protocols and data presented are based on established techniques and findings related to BLU9931 and other selective FGFR4 inhibitors.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells in various malignancies, including hepatocellular carcinoma and breast cancer.[1][2] The development of selective FGFR4 inhibitors is a promising therapeutic strategy.[3] This guide provides a comprehensive overview of the methodologies used to assess the target engagement of selective FGFR4 inhibitors, using BLU9931 as a primary example. It is intended for researchers, scientists, and drug development professionals.

The FGFR4 Signaling Pathway

Upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Selective inhibitors like BLU9931 are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and subsequent downstream signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization FRS2 FRS2 FGFR4->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor This compound (e.g., BLU9931) Inhibitor->FGFR4 Inhibition

FGFR4 Signaling Pathway and Inhibition.

Quantitative Data on FGFR4 Inhibition

The potency and selectivity of an FGFR4 inhibitor are determined through various assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundAssay TypeTargetIC50 (nM)Cell LineReference
BLU9931Kinase AssayFGFR43-Fiscella et al., 2015
BLU9931Cell ProliferationFGFR4-dependent<100VariousFiscella et al., 2015
BLU9931Cell ProliferationFGFR4-independent>10,000VariousFiscella et al., 2015

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FGFR4.

Objective: To determine the IC50 of an inhibitor against FGFR4 kinase activity.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound/BLU9931)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the FGFR4 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Components Add Inhibitor, FGFR4, and Substrate to Plate Prep_Inhibitor->Add_Components Start_Reaction Initiate Reaction with ATP Add_Components->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Detect_ADP Detect ADP (Luminescence) Incubate->Detect_ADP Analyze Calculate IC50 Detect_ADP->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow.
Western Blot Analysis of FGFR4 Signaling

This method is used to assess the effect of the inhibitor on the phosphorylation status of FGFR4 and its downstream targets in cancer cells.

Objective: To determine if the inhibitor blocks FGFR4 signaling in a cellular context.

Materials:

  • Cancer cell line with active FGFR4 signaling (e.g., Hep3B, HUH7)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound/BLU9931)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Western_Blot_Workflow Cell_Treatment Treat Cells with Inhibitor Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis

Western Blot Analysis Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To demonstrate target engagement of the inhibitor with FGFR4 in intact cells.

Materials:

  • Cancer cell line expressing FGFR4

  • Test inhibitor (e.g., this compound/BLU9931)

  • PBS (Phosphate-buffered saline)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blotting or ELISA materials to detect soluble FGFR4

Procedure:

  • Treat cultured cells with the inhibitor or DMSO (vehicle control).

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble FGFR4 in each sample at each temperature using Western blotting or ELISA.

  • Plot the amount of soluble FGFR4 as a function of temperature for both inhibitor-treated and control samples.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Treat_Cells Treat Cells with Inhibitor/Vehicle Heat_Samples Heat Cell Aliquots (Temperature Gradient) Treat_Cells->Heat_Samples Lyse_Cells Lyse Cells Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Collect_Supernatant Analyze_FGFR4 Quantify Soluble FGFR4 (Western Blot/ELISA) Collect_Supernatant->Analyze_FGFR4 Plot_Curve Plot Melting Curve Analyze_FGFR4->Plot_Curve

Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

Confirming target engagement is a critical step in the development of selective cancer therapeutics. The combination of in vitro kinase assays, cellular signaling analysis by Western blotting, and direct target binding confirmation with CETSA provides a robust preclinical data package for novel FGFR4 inhibitors like this compound. This multi-faceted approach ensures that the observed anti-cancer effects are indeed mediated through the intended molecular target, paving the way for further development.

References

Downstream Signaling Effects of Fgfr4-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the downstream signaling effects of Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this compound.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and tissue repair.[1] Dysregulation of the FGFR4 signaling pathway, often through amplification of its ligand FGF19, is implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[2][3][4] Upon ligand binding, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] The primary signaling pathways activated by FGFR4 include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT3 pathways.[2][4][5] Fgfr4-IN-5 is a novel, selective, and covalent inhibitor of FGFR4 designed to specifically target and suppress this oncogenic signaling.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of Fgfr4-IN-5, demonstrating its potency, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of Fgfr4-IN-5

ParameterValueCell Line/Assay Condition
IC506.5 nMBiochemical assay against FGFR4

Data sourced from MedChemExpress product information.

Table 2: In Vivo Pharmacokinetics of Fgfr4-IN-5 (Single Oral Gavage; 10 mg/kg)

SpeciesCmax (ng/mL)Oral Bioavailability (%)
Mouse42320
Rat58812
Cynomolgus Monkey282027

Data sourced from MedChemExpress product information.

Table 3: In Vivo Efficacy of Fgfr4-IN-5 in an Orthotopic Hep3B Human Tumor Xenograft (HTX) Model

Treatment GroupDosing ScheduleOutcome
Fgfr4-IN-5100 mg/kg, twice daily (oral gavage) for 28 daysStrong antitumor activity

Data sourced from MedChemExpress product information.

Table 4: In Vivo Dose-Dependent Efficacy of Fgfr4-IN-5

Treatment GroupDosing ScheduleOutcome (%ΔT/ΔC)
Fgfr4-IN-510 mg/kg, twice daily for 11 daysDose-dependent growth inhibition
Fgfr4-IN-530 mg/kg, twice daily for 11 daysTumor regression (67%)
Fgfr4-IN-5100 mg/kg, twice daily for 11 daysTumor regression (70%)
Sorafenib100 mg/kg, once dailyNo benefit

%ΔT/ΔC represents the relative change in tumor volume in the treated group compared to the control group. Data sourced from MedChemExpress product information.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the downstream effects of Fgfr4-IN-5. These are representative protocols based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Fgfr4-IN-5 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Hep3B, Huh-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fgfr4-IN-5

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Fgfr4-IN-5 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the Fgfr4-IN-5 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of Fgfr4-IN-5 on the phosphorylation of key downstream signaling proteins like ERK, AKT, and STAT3.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Fgfr4-IN-5

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Fgfr4-IN-5 for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Fgfr4-IN-5 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., Hep3B)

  • Matrigel

  • Fgfr4-IN-5

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer Fgfr4-IN-5 (e.g., by oral gavage) or vehicle control to the respective groups at the desired dose and schedule.

  • Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Plot tumor growth curves and calculate tumor growth inhibition.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by Fgfr4-IN-5 and a typical experimental workflow.

Fgfr4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates KLB KLB KLB->FGFR4 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription via mTOR etc. MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Fgfr4_IN_5 Fgfr4-IN-5 Fgfr4_IN_5->FGFR4 Inhibits

Caption: Fgfr4-IN-5 inhibits the FGFR4 signaling cascade.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Seeding 1. Seed Cells Treatment 2. Treat with Fgfr4-IN-5 Cell_Seeding->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Denaturation 5. Denaturation Quantification->Denaturation SDS_PAGE 6. SDS-PAGE Denaturation->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Imaging 12. Imaging Detection->Imaging Quant_Analysis 13. Quantification & Analysis Imaging->Quant_Analysis

Caption: Workflow for Western Blot analysis.

In_Vivo_Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis Cell_Implantation 1. Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Dosing 4. Fgfr4-IN-5 Administration Randomization->Dosing Monitoring 5. Tumor & Weight Monitoring Dosing->Monitoring Euthanasia 6. Euthanasia Monitoring->Euthanasia Tumor_Excision 7. Tumor Excision & Measurement Euthanasia->Tumor_Excision Further_Analysis 8. Histology, IHC, etc. Tumor_Excision->Further_Analysis

Caption: Workflow for in vivo xenograft studies.

References

Fgfr4-IN-4: An In-Depth Technical Guide to a Novel FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in various cancers, most notably hepatocellular carcinoma. Its role in tumor proliferation, survival, and resistance to therapy has spurred the development of targeted inhibitors. This technical guide focuses on Fgfr4-IN-4 (CAS Number: 2230973-67-6), a novel inhibitor of FGFR4. While specific quantitative data for this compound remains proprietary, this document provides a comprehensive overview of its known characteristics, the broader context of FGFR4 inhibition, detailed experimental protocols for evaluating similar compounds, and a summary of the FGFR4 signaling pathway. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on FGFR4-targeted cancer therapies.

Introduction to this compound

This compound, identified by the Chemical Abstracts Service (CAS) number 2230973-67-6, is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with demonstrated anti-tumor activity.[1][2] Information from patent literature identifies this compound, also referred to as compound 693, as a promising agent for cancer therapy.[1][3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2230973-67-6[1]
Molecular Formula C28H32Cl2N6O5[1]
Molecular Weight 603.50 g/mol [1]
Synonyms This compound, Compound 693[1]
Primary Target Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]
Therapeutic Area Oncology (Anti-tumor activity)[1][2]

The FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its primary ligand, Fibroblast Growth Factor 19 (FGF19), activates downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[4][5] Dysregulation of the FGF19-FGFR4 axis is a key driver in several cancers.[4] The core signaling pathway is depicted below.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P PLCG PLCγ FGFR4->PLCG P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration

FGFR4 Signaling Pathway

Biological Activity and Efficacy of FGFR4 Inhibitors

While specific inhibitory concentrations (IC50) for this compound are not publicly available, the landscape of FGFR4 inhibitors provides a benchmark for its potential potency. Table 2 summarizes the IC50 values of several well-characterized FGFR4 inhibitors. These compounds demonstrate high potency and selectivity for FGFR4.

InhibitorFGFR4 IC50 (nM)Selectivity over FGFR1/2/3Reference
BLU-554 (Fisogatinib)5>100-fold[4]
Roblitinib (FGF401)1.9>1000-fold[5]
H3B-6527<1.2>250-fold[4]
INCB062079->250-fold[4]
Compound 4c33High[6]

Experimental Protocols

To facilitate the evaluation of this compound and other novel FGFR4 inhibitors, this section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro FGFR4 Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR4. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant FGFR4 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentration of ATP should be close to the Km for FGFR4.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add compound to 384-well plate A->B C Add recombinant FGFR4 enzyme B->C D Add substrate/ATP mix to start reaction C->D E Incubate for 60 minutes D->E F Add ADP-Glo™ Reagent E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent G->H I Incubate for 30 minutes H->I J Measure luminescence I->J K Calculate IC50 J->K

In Vitro Kinase Assay Workflow
Cell-Based FGFR4 Phosphorylation Assay

This assay measures the ability of a compound to inhibit FGFR4 autophosphorylation in a cellular context.[7][8]

Materials:

  • Human cancer cell line with high FGFR4 expression (e.g., MDA-MB-453, HuH-7)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) dissolved in DMSO

  • FGF19 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of FGFR4 phosphorylation.

Phosphorylation_Assay_Workflow A Seed and starve cells B Pre-treat with this compound A->B C Stimulate with FGF19 B->C D Lyse cells and quantify protein C->D E Western Blot for pFGFR4 and total FGFR4 D->E F Quantify band intensities E->F G Determine inhibition of phosphorylation F->G

Cell-Based Phosphorylation Assay Workflow
Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on FGFR4 signaling.[8][9]

Materials:

  • FGFR4-dependent cancer cell line

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

This compound is a novel and promising inhibitor of FGFR4, a key therapeutic target in oncology. While detailed preclinical data for this specific compound is not yet in the public domain, this technical guide provides a comprehensive framework for its evaluation. The provided information on the FGFR4 signaling pathway, comparative data on other FGFR4 inhibitors, and detailed experimental protocols will empower researchers to further investigate the therapeutic potential of this compound and other molecules in this class. As research progresses, a deeper understanding of the structure-activity relationship and in vivo efficacy of this compound will be crucial for its potential translation into a clinical candidate.

References

An In-depth Technical Guide to the FGFR4 Inhibitor: FGFR4-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth and survival. One such pathway of increasing interest is mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4). While inquiries for "Fgfr4-IN-4" are noted, this designation does not correspond to a well-documented, specific inhibitor in publicly available scientific literature. It is likely a placeholder or a less common identifier within a series of related compounds. This technical guide will, therefore, focus on a potent and well-characterized representative of this class, FGFR4-IN-5 , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties and applications.

FGFR4-IN-5 is a selective and covalent inhibitor of FGFR4, a receptor tyrosine kinase that, when dysregulated, is implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma. This guide will provide a detailed summary of its chemical properties, experimental protocols for its use, and a visualization of the signaling pathways it modulates.

Core Molecular Data

A clear understanding of the physicochemical properties of a small molecule inhibitor is fundamental for its application in research and development. The following table summarizes the key quantitative data for FGFR4-IN-5.

PropertyValue
Compound Name FGFR4-IN-5
Molecular Formula C₂₅H₂₃Cl₂N₅O₄
Molecular Weight 544.39 g/mol
IC₅₀ 6.5 nM
CAS Number 1628793-01-0

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for in vitro and in vivo studies involving an FGFR4 inhibitor like FGFR4-IN-5.

In Vitro FGFR4 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of an FGFR4 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of FGFR4-IN-5 against FGFR4 kinase activity.

Materials:

  • Recombinant human FGFR4 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (E4Y) peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • FGFR4-IN-5 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of FGFR4-IN-5 in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant FGFR4 kinase to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol describes how to assess the effect of an FGFR4 inhibitor on the proliferation of cancer cell lines.

Objective: To determine the effect of FGFR4-IN-5 on the viability and proliferation of FGFR4-dependent cancer cells.

Materials:

  • FGFR4-expressing cancer cell line (e.g., Hep3B, HUH7)

  • Appropriate cell culture medium and supplements

  • FGFR4-IN-5 (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of FGFR4-IN-5 in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, lyse the cells by shaking, and measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated cells.

  • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an FGFR4 inhibitor in a mouse model.

Objective: To assess the in vivo anti-tumor activity of FGFR4-IN-5 in a cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • FGFR4-dependent cancer cell line (e.g., Hep3B)

  • Matrigel or similar extracellular matrix

  • FGFR4-IN-5 formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells, often mixed with Matrigel, into the flank of the mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer FGFR4-IN-5 or the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western blotting).

  • Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can greatly aid in their understanding. The following diagrams are provided in the DOT language for use with Graphviz.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCG PLCγ FGFR4->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCG->PKC PKC->Proliferation Inhibitor FGFR4-IN-5 Inhibitor->FGFR4

FGFR4 Signaling Pathway and Inhibition

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (FGFR4-dependent) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle vs. FGFR4-IN-5) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Efficacy Evaluation & Pharmacodynamic Analysis Endpoint->Analysis

In Vivo Xenograft Experimental Workflow

An In-depth Technical Guide to the Covalent Binding of Inhibitors to FGFR4 at Cysteine 552

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental validation of covalent inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), with a specific focus on the irreversible binding to the Cysteine 552 (Cys552) residue. This document will delve into the signaling pathways involved, present quantitative binding data, detail relevant experimental protocols, and provide visual representations of key processes. While the specific compound "Fgfr4-IN-4" is not a formally recognized inhibitor, this guide will utilize data from well-characterized covalent FGFR4 inhibitors that share the same mechanism of action, such as BLU9931, as a representative model.

Introduction to FGFR4 and its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[2] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for various cellular processes like proliferation, differentiation, and metabolism.[3][4]

Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[5][6] In a significant subset of HCC patients, amplification of the FGF19 gene leads to the overexpression and constitutive activation of FGFR4, driving tumor growth and survival.[7] This oncogenic dependence makes FGFR4 an attractive therapeutic target for drug development.

The Covalent Inhibition Strategy Targeting Cys552

A key strategy for achieving potent and selective inhibition of FGFR4 involves the design of covalent inhibitors that specifically target a unique cysteine residue, Cys552, located in the hinge region of the ATP-binding pocket.[8] This cysteine is not present in other members of the FGFR family (FGFR1-3), which possess a tyrosine at the analogous position.[9] This structural difference allows for the development of highly selective inhibitors that minimize off-target effects.

Covalent inhibitors, such as BLU9931, typically contain an electrophilic "warhead," like an acrylamide group. This warhead is designed to form a stable, irreversible covalent bond with the nucleophilic thiol group of the Cys552 residue through a Michael addition reaction.[9][10] This permanent modification of the receptor leads to sustained inhibition of its kinase activity.

Quantitative Data on Covalent FGFR4 Inhibitors

The potency and selectivity of covalent FGFR4 inhibitors have been extensively characterized. The following tables summarize key quantitative data for representative inhibitors that target Cys552.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Covalent FGFR4 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
BLU9931FGFR43~297-fold~184-fold~50-fold[11]
FGF401 (Roblitinib)FGFR41.9>1000-fold>1000-fold>1000-fold[11]
H3B-6527FGFR4<1.2>250-fold>250-fold>250-fold[11]

Table 2: Cellular Activity of Representative Covalent FGFR4 Inhibitors

CompoundCell LineAssayIC50 (µM)Reference
BLU9931A498 (ccRCC)Proliferation4.6[12]
BLU9931A704 (ccRCC)Proliferation3.8[12]
BLU9931769-P (ccRCC)Proliferation2.7[12]

Signaling Pathways

The binding of FGF19 to FGFR4 initiates a cascade of intracellular signaling events. Covalent inhibitors targeting Cys552 effectively block these downstream pathways.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds P-FGFR4 FGFR4 (Phosphorylated) FGFR4->P-FGFR4 Autophosphorylation beta-Klotho beta-Klotho beta-Klotho->FGFR4 Co-receptor FRS2 FRS2 P-FGFR4->FRS2 Recruits & Phosphorylates PI3K PI3K P-FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Covalent Inhibitor (e.g., this compound) Inhibitor->P-FGFR4 Inhibits by covalent binding to Cys552

Caption: FGFR4 signaling pathway and point of inhibition.

Experimental Protocols

The characterization of covalent FGFR4 inhibitors relies on a variety of biochemical and cell-based assays.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of FGFR4.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine the FGFR4 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50µM DTT).[13]

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[13]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Reaction Mix Prepare Kinase Reaction Mix (FGFR4, Substrate, ATP) Start->Prepare Reaction Mix Add Inhibitor Add Test Compound (e.g., this compound) Prepare Reaction Mix->Add Inhibitor Incubate_Kinase Incubate (e.g., 60 min) Add Inhibitor->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Luminescence Incubate (30 min) Add_Detection->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates that the inhibitor is effective at arresting cell growth or inducing cell death.

Protocol Outline:

  • Cell Seeding: Seed cancer cells known to have an active FGF19-FGFR4 pathway (e.g., certain HCC or ccRCC cell lines) into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the covalent inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add a reagent to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC50 value.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the FGFR4 kinase domain, confirming the covalent bond formation with Cys552.

Principle: By crystallizing the FGFR4-inhibitor complex and diffracting X-rays through the crystal, the precise atomic coordinates of the complex can be determined.

Protocol Outline:

  • Protein Expression and Purification: Express and purify the FGFR4 kinase domain.

  • Co-crystallization: Incubate the purified FGFR4 with the covalent inhibitor and set up crystallization trials under various conditions.

  • X-ray Diffraction: Mount a suitable crystal and collect X-ray diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the complex. The resulting electron density map will show the covalent linkage between the inhibitor and the Cys552 residue.[10][14]

Conclusion

The development of covalent inhibitors targeting the unique Cys552 residue of FGFR4 represents a highly successful strategy for achieving potent and selective inhibition of this key oncogenic driver. The irreversible nature of the binding leads to sustained target engagement and significant anti-tumor activity in preclinical models of cancers with a dysregulated FGF19-FGFR4 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel covalent FGFR4 inhibitors.

References

Methodological & Application

Application Notes and Protocols: Preparation of Fgfr4-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a significant therapeutic target in various cancers, particularly hepatocellular carcinoma. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the FGFR4 signaling pathway and developing novel anti-cancer therapies.[1] Proper preparation of a stock solution is the first critical step in ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors like Fgfr4-IN-1 due to its high solubilizing capacity.

This document provides a detailed protocol for the preparation, storage, and handling of an Fgfr4-IN-1 stock solution in DMSO.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for Fgfr4-IN-1.

PropertyValueReference
Molecular Weight 493.55 g/mol [1]
Solubility in DMSO ≥ 6 mg/mL (12.16 mM)[1]
Recommended Stock Concentration 10 mM[2]
Storage of Stock Solution -20°C for up to 3 months, -80°C for up to 1 year[1][3]
Appearance Solid powder[3]

Experimental Protocol: Preparation of a 10 mM Fgfr4-IN-1 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Fgfr4-IN-1 in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:

  • Fgfr4-IN-1 powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate Reagents: Allow the Fgfr4-IN-1 powder and DMSO to reach room temperature before opening to prevent condensation.

  • Weigh Fgfr4-IN-1:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of Fgfr4-IN-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.9355 mg of Fgfr4-IN-1.

      • Calculation:

        • Desired Molarity (M) = 10 mM = 0.01 mol/L

        • Molecular Weight (MW) = 493.55 g/mol

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (g) = M x MW x V = 0.01 mol/L x 493.55 g/mol x 0.001 L = 0.0049355 g = 4.9355 mg

  • Add DMSO:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the Fgfr4-IN-1 powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

    • If the compound does not dissolve completely, sonication for a few minutes can be beneficial.[1]

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][4]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][3]

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Fgfr4-IN-1 Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Reagents weigh Weigh Fgfr4-IN-1 Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing Fgfr4-IN-1 stock solution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

  • Fgfr4-IN-1 is for research use only and should not be used in humans.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

By following these detailed protocols and guidelines, researchers can ensure the accurate and consistent preparation of Fgfr4-IN-1 stock solutions, leading to more reliable and reproducible experimental outcomes in the study of FGFR4 signaling and its role in disease.

References

Application Notes and Protocols for Fgfr4-IN-4 in Western Blot Analysis of p-FGFR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fgfr4-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in the analysis of FGFR4 phosphorylation (p-FGFR4) by Western blot. This document outlines the necessary reagents, experimental procedures, and data interpretation to effectively assess the inhibitory activity of this compound on the FGFR4 signaling pathway.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[1] Upon binding its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation at specific tyrosine residues, leading to the activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1]

This compound is a potent and selective small molecule inhibitor of FGFR4. Its primary application in a research setting is to probe the function of FGFR4 and to validate its role as a therapeutic target. Western blotting is a key immunoassay used to detect the specific phosphorylation status of FGFR4 at tyrosine residues, such as Tyr642, providing a direct measure of the inhibitor's efficacy in blocking receptor activation.

Key Applications

  • Target Validation: Confirming the role of FGFR4 signaling in specific cancer cell lines.

  • Pharmacodynamic (PD) Studies: Assessing the in-vitro and in-vivo efficacy of this compound by measuring the reduction in p-FGFR4 levels.

  • Dose-Response Analysis: Determining the optimal concentration of this compound required to inhibit FGFR4 phosphorylation.

  • Selectivity Profiling: Investigating the specific inhibitory effect on FGFR4 compared to other kinases.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis showing the dose-dependent effect of a selective FGFR4 inhibitor on p-FGFR4 levels in a relevant cancer cell line (e.g., Hep3B, Huh7) stimulated with FGF19. Data is presented as the normalized intensity of the p-FGFR4 band relative to the total FGFR4 or a loading control (e.g., β-actin, GAPDH).

This compound Concentration (nM)p-FGFR4 / Total FGFR4 Ratio (Normalized)% Inhibition of p-FGFR4
0 (Vehicle Control)1.000%
10.7525%
50.4060%
100.1585%
500.0595%
100<0.01>99%

Note: The data presented in this table is representative and should be generated by the user for their specific experimental conditions and cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR4 signaling pathway and the experimental workflow for Western blot analysis of p-FGFR4.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klothoβ (Co-receptor) KLB->FGFR4 Complexes with pFGFR4 p-FGFR4 (Dimerized & Activated) FGFR4->pFGFR4 Dimerization & Autophosphorylation FRS2 FRS2 pFGFR4->FRS2 Phosphorylates PI3K PI3K pFGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_4 This compound Fgfr4_IN_4->pFGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis A1 Seed cells (e.g., Hep3B) A2 Starve cells (serum-free media) A1->A2 A3 Pre-treat with this compound (various concentrations) A2->A3 A4 Stimulate with FGF19 A3->A4 B1 Lyse cells in RIPA buffer with phosphatase/protease inhibitors A4->B1 B2 Quantify protein concentration (e.g., BCA assay) B1->B2 C1 SDS-PAGE B2->C1 C2 Transfer to PVDF membrane C1->C2 C3 Block with 5% BSA or milk C2->C3 C4 Incubate with primary antibody (anti-p-FGFR4 or anti-FGFR4) C3->C4 C5 Wash C4->C5 C6 Incubate with HRP-conjugated secondary antibody C5->C6 C7 Wash C6->C7 C8 ECL detection C7->C8 D1 Image acquisition C8->D1 D2 Densitometry analysis D1->D2 D3 Normalize p-FGFR4 to total FGFR4 or loading control D2->D3

Caption: Experimental Workflow for p-FGFR4 Western Blot Analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human hepatocellular carcinoma cell lines with known FGFR4 expression (e.g., Hep3B, Huh7).

  • This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • Recombinant Human FGF19: For stimulating the FGFR4 pathway.

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit or similar.

  • SDS-PAGE Gels: 4-12% gradient gels are recommended.

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-FGFR4 (Tyr642) polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-37576, Abcam Cat# ab192589). Recommended dilution: 1:500 - 1:1000.

    • Rabbit anti-FGFR4 polyclonal antibody (e.g., Proteintech Cat# 11098-1-AP). Recommended dilution: 1:1000.

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH). Recommended dilution: 1:1000 - 1:5000.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:2000 - 1:10000.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagents.

Cell Culture and Treatment Protocol
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Ligand Stimulation: Add recombinant FGF19 (e.g., 50-100 ng/mL) to the wells and incubate for 15-30 minutes at 37°C.

Protein Extraction and Quantification
  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

Western Blotting Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-FGFR4, anti-FGFR4, or loading control) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

Data Analysis and Interpretation
  • Image Acquisition: Capture the Western blot image using a digital imager.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the p-FGFR4 band to the intensity of the total FGFR4 band or a loading control (β-actin or GAPDH) for each sample.

  • Inhibition Calculation: Calculate the percentage of p-FGFR4 inhibition for each this compound concentration relative to the vehicle-treated control.

A significant reduction in the normalized p-FGFR4 signal in the presence of this compound indicates effective target engagement and inhibition of the FGFR4 signaling pathway. The results can be used to determine the IC50 value of the inhibitor in the specific cellular context.

References

Application Note: Measuring Fgfr4 Kinase Activity Using Fgfr4-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and cell proliferation and differentiation.[1][2][3] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma, making it an attractive therapeutic target.[4][5][6][7] Fgfr4-IN-10 is a potent and selective inhibitor of FGFR4, demonstrating an IC50 value of 70.7 nM and no significant inhibition of other FGFR family members (FGFR1, FGFR2, and FGFR3).[8] This application note provides a detailed protocol for utilizing Fgfr4-IN-10 in a biochemical kinase activity assay to determine its inhibitory potency and selectivity.

Principle of the Assay

The kinase activity of FGFR4 is determined by measuring the amount of ADP produced from the phosphorylation of a substrate using ATP. This protocol utilizes a commercially available luminescence-based kinase assay kit, such as the ADP-Glo™ Kinase Assay (Promega), which quantifies ADP production in a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Data Presentation

Fgfr4-IN-10 Inhibition Profile
CompoundTarget KinaseIC50 (nM)
Fgfr4-IN-10FGFR470.7
Fgfr4-IN-10 Selectivity Profile
Kinase% Inhibition at 1 µM Fgfr4-IN-10
FGFR1No significant inhibition
FGFR2No significant inhibition
FGFR3No significant inhibition

Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates PLCG PLCγ FGFR4->PLCG Activates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC STAT3->Proliferation

Caption: FGFR4 Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Recombinant human FGFR4 kinase (e.g., SignalChem, #F07-11G)

  • Poly(Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich, #P0275)

  • Fgfr4-IN-10 (e.g., MedChemExpress, #HY-146541)

  • ATP (e.g., Promega, #V9151)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]

  • DMSO (Sigma-Aldrich, #D2650)

  • 384-well white assay plates (e.g., Corning, #3572)

  • Multichannel pipettes and tips

  • Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Kinase Activity Assay Workflow.

Detailed Protocol: Fgfr4-IN-10 IC50 Determination
  • Prepare Fgfr4-IN-10 Dilutions:

    • Prepare a 10 mM stock solution of Fgfr4-IN-10 in 100% DMSO.

    • Perform serial dilutions of the Fgfr4-IN-10 stock solution in kinase buffer to achieve a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Set up the Kinase Reaction (5 µL per well):

    • In a 384-well plate, add the following components in order:

      • 1 µL of Fgfr4-IN-10 dilution (or DMSO for control wells).

      • 2 µL of FGFR4 enzyme solution (e.g., 2.5 ng/µL in kinase buffer). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

      • 2 µL of substrate/ATP mix (e.g., 0.2 µg/µL Poly(Glu, Tyr) and 25 µM ATP in kinase buffer). The ATP concentration should be at or near the Km for the enzyme.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.[9]

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Calculate the percent inhibition for each Fgfr4-IN-10 concentration using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the Fgfr4-IN-10 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol for Kinase Selectivity Assay

To determine the selectivity of Fgfr4-IN-10, the same assay protocol can be followed, substituting FGFR4 with other kinases of interest (e.g., FGFR1, FGFR2, FGFR3). The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a panel of kinases. The percent inhibition is then calculated for each kinase to assess the selectivity profile.

Conclusion

This application note provides a comprehensive protocol for the use of Fgfr4-IN-10 in a biochemical kinase activity assay. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against FGFR4. This information is critical for the preclinical evaluation of Fgfr4-IN-10 as a potential therapeutic agent for FGFR4-driven cancers.

References

Application Notes and Protocols for Fgfr4-IN-4 in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fgfr4-IN-4" is not found in the currently available scientific literature. The following application notes and protocols are based on published data for other selective FGFR4 inhibitors in mouse xenograft models. Researchers should use this information as a starting point and perform necessary dose-finding and toxicology studies for their specific molecule.

Introduction to FGFR4 in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[4][5][6] This makes FGFR4 an attractive therapeutic target for cancer drug development.[1][6] Preclinical studies using selective FGFR4 inhibitors have demonstrated significant anti-tumor activity in various cancer models.[1]

This compound: A Putative FGFR4 Inhibitor

While specific data for "this compound" is unavailable, it is presumed to be a small molecule inhibitor designed to target the kinase activity of FGFR4. The protocols provided herein are based on the characteristics and in vivo application of well-documented FGFR4 inhibitors such as BLU-9931 and FGF401.

Signaling Pathway

The binding of FGF19 to FGFR4, in complex with its co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds bKlotho β-Klotho bKlotho->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (active) Dimerization & Autophosphorylation FGFR4_inactive->FGFR4_active Activation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates PI3K PI3K FGFR4_active->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4_active Inhibits

Caption: FGFR4 Signaling Pathway and the inhibitory action of this compound.

In Vivo Mouse Xenograft Studies

Mouse xenograft models are crucial for evaluating the anti-tumor efficacy of novel cancer therapeutics in a living organism. The following sections provide a detailed protocol for conducting such studies with a putative FGFR4 inhibitor like this compound.

Quantitative Data from Analogous FGFR4 Inhibitors

The following table summarizes the dosages of other FGFR4 inhibitors used in published mouse xenograft studies. This data can serve as a reference for designing initial dose-finding experiments for this compound.

CompoundCancer ModelMouse StrainDosageAdministration RouteFrequencyReference
LD1 (antibody)Hepatocellular Carcinoma (HUH7 xenograft)Nude mice30 mg/kgIntraperitonealOnce weekly[5]
Selective FGFR4 inhibitorHepatocellular CarcinomaNOD/SCID mice30 mg/kgOral gavageDaily[6]
BLU-9931Clear Cell Renal Cell Carcinoma (A498 xenograft)Nude mice30 mg/kg and 100 mg/kgNot specifiedNot specified[7]
Experimental Protocol: Xenograft Tumor Model

This protocol outlines the key steps for establishing a subcutaneous xenograft model and evaluating the efficacy of this compound.

Materials:

  • Cancer cell line with known FGFR4 expression (e.g., HUH7, Hep3B for HCC)

  • Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)

  • Matrigel or other extracellular matrix

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase before implantation.

  • Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation in the appropriate vehicle. The starting dose can be extrapolated from the data in the table above (e.g., 30 mg/kg).

    • Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • The frequency of administration will depend on the pharmacokinetic properties of this compound (e.g., daily, twice daily).

  • Efficacy Evaluation:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and weigh them.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Another portion can be snap-frozen for pharmacodynamic analysis (e.g., Western blot to assess downstream FGFR4 signaling).

Experimental Workflow Diagram

Xenograft_Workflow Xenograft Study Workflow Cell_Culture 1. Cell Culture (FGFR4-expressing cancer cells) Cell_Implantation 2. Cell Implantation (Subcutaneous injection in mice) Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization (Tumor volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Control_Group Vehicle Control Treatment->Control_Group Treatment_Group This compound Treatment->Treatment_Group Efficacy_Monitoring 6. Efficacy Monitoring (Tumor volume, body weight) Control_Group->Efficacy_Monitoring Treatment_Group->Efficacy_Monitoring Endpoint 7. Study Endpoint Efficacy_Monitoring->Endpoint Analysis 8. Endpoint Analysis (Tumor weight, IHC, Western blot) Endpoint->Analysis

References

Application Notes and Protocols for Fgfr4-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-4, also identified as compound 693 in patent WO2018113584A1, is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with demonstrated anti-tumor activity.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at facilitating research into FGFR4 signaling and the development of novel cancer therapeutics.

FGFR4 is a receptor tyrosine kinase that, upon activation by its ligands, notably Fibroblast Growth Factor 19 (FGF19), triggers downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the FGFR4 signaling axis has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the kinase activity of FGFR4. This prevents the autophosphorylation of the receptor and the subsequent activation of its downstream signaling pathways. By blocking these pro-survival and proliferative signals, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on FGFR4 signaling.

Data Presentation

The following table summarizes the available quantitative data for this compound (Compound 693) as extracted from patent WO2018113584A1.

Compound IDTargetAssay TypeIC50 (nM)Cell Line
This compound (Compound 693)FGFR4Kinase Assay< 10N/A
This compound (Compound 693)FGFR1Kinase Assay> 1000N/A
This compound (Compound 693)FGFR2Kinase Assay> 1000N/A
This compound (Compound 693)FGFR3Kinase Assay> 1000N/A
This compound (Compound 693)ProliferationCell-based10 - 100HuH-7 (Hepatocellular Carcinoma)

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for FGFR4 Inhibition

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase domain

  • This compound (dissolved in DMSO)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the recombinant FGFR4 kinase and the Poly(Glu, Tyr) substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay to Determine Anti-proliferative Effects

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • HuH-7 cells (or other relevant cancer cell line with known FGFR4 expression)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear bottom white plates

Procedure:

  • Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol outlines a method to confirm the inhibitory effect of this compound on the FGFR4 signaling pathway.

Materials:

  • HuH-7 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • FGF19 ligand (optional, for stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK1/2, ERK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HuH-7 cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • (Optional) Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCG PLCγ FGFR4->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Prep_Compound Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with This compound Dilutions Prep_Compound->Treat_Cells Kinase In Vitro Kinase Assay Prep_Compound->Kinase Prep_Cells Culture HuH-7 Cells Seed_Cells Seed Cells in Multi-well Plates Prep_Cells->Seed_Cells Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability Western Western Blot for Pathway Inhibition Treat_Cells->Western IC50 Determine IC50 Values Viability->IC50 Pathway_Analysis Analyze Pathway Modulation Western->Pathway_Analysis Kinase->IC50

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols for Fgfr4-IN-4 in Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a member of the highly conserved tyrosine kinase receptor family.[1][2][3] Its activation, primarily by its ligand FGF19, triggers downstream signaling cascades that regulate crucial cellular processes such as cell proliferation, differentiation, and migration.[1][3][4] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in various cancers, including hepatocellular carcinoma (HCC) and rhabdomyosarcoma, making it a compelling therapeutic target.[5][6][7]

Fgfr4-IN-4 is a potent and selective inhibitor of FGFR4 designed for research purposes to investigate the role of FGFR4 in cancer biology and to evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in cell proliferation assays to determine its inhibitory effects on cancer cell lines with aberrant FGFR4 signaling.

FGFR4 Signaling Pathway

Upon binding of its ligand, such as FGF19, and the co-receptor β-Klotho, FGFR4 undergoes dimerization and autophosphorylation.[4][8] This activation initiates a cascade of downstream signaling pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are pivotal in promoting cell proliferation and survival.[1][5] this compound exerts its effect by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Ras Ras GRB2->Ras Raf Raf Ras->Raf MAPK MAPK/ERK Raf->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->FGFR4

Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.

Materials and Reagents:

  • This compound

  • FGFR4-dependent cancer cell line (e.g., Hep3B, HUH7 - hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • WST-1 reagent

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in complete medium.

    • Count cells and adjust the density to 2.5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (2,500 cells/well) into a 96-well plate.[9]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Assay and Data Collection:

    • Add 10 µL of WST-1 reagent to each well.[9]

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_sample / Absorbance_vehicle) * 100

    • Plot the % Viability against the log-transformed concentrations of this compound.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Experimental Workflow

Experimental_Workflow Proliferation Assay Workflow start Start seed_cells Seed cells in 96-well plate (2,500 cells/well) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_wst1 Add WST-1 reagent incubate_72h->add_wst1 incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 read_plate Measure absorbance at 450 nm incubate_wst1->read_plate analyze_data Calculate % viability and determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application of Fgfr4-IN-4 in Rhabdomyosarcoma Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhabdomyosarcoma (RMS), the most prevalent soft tissue sarcoma in children, presents a significant therapeutic challenge, particularly in metastatic or relapsed cases.[1][2] The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical player in the pathology of RMS.[3][4] FGFR4 is a receptor tyrosine kinase involved in normal muscle development and regeneration.[1][2] In rhabdomyosarcoma, its signaling is frequently dysregulated through various mechanisms, including overexpression, gene amplification, and activating mutations, contributing to tumor progression.[1][2][5] This has positioned FGFR4 as a promising therapeutic target for this devastating pediatric cancer.[1][3]

This document provides a detailed overview of the application of FGFR4 inhibitors in rhabdomyosarcoma research, with a conceptual focus on a representative inhibitor, herein referred to as Fgfr4-IN-4, to illustrate the experimental approaches and potential findings. While the specific inhibitor "this compound" is not explicitly detailed in the provided search results, the methodologies and data presented are based on studies of other well-documented FGFR4 inhibitors like ponatinib, PD173074, and futibatinib in the context of RMS.

The Role of FGFR4 in Rhabdomyosarcoma

FGFR4's involvement differs between the two main subtypes of RMS: embryonal (eRMS) and alveolar (aRMS).

  • Alveolar Rhabdomyosarcoma (aRMS): In aRMS, which is often more aggressive, FGFR4 expression is typically higher.[6][7] This overexpression is frequently driven by the PAX3-FOXO1 fusion oncogene, a hallmark of this subtype, which directly targets and upregulates FGFR4.[2][5] In aRMS, FGFR4 signaling primarily promotes cell survival.[7][8]

  • Embryonal Rhabdomyosarcoma (eRMS): In eRMS, FGFR4 signaling is more commonly associated with cell proliferation.[6][7][8] Dysregulation in eRMS can occur through activating mutations (e.g., V550E, N535K, V550L) or gene amplification.[3][5][9]

The significant correlation between high FGFR4 expression and poor patient survival underscores its importance as a therapeutic target.[3]

This compound: A Representative FGFR4 Inhibitor

For the purpose of these application notes, "this compound" represents a potent and selective small molecule inhibitor of FGFR4. Its mechanism of action is to block the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

Key Downstream Signaling Pathways

The primary signaling cascades activated by FGFR4 in rhabdomyosarcoma include:

  • RAS-MAPK Pathway: Involved in cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and proliferation.[5]

  • STAT3 Pathway: Plays a role in cell survival and proliferation.[1]

By inhibiting FGFR4, this compound is expected to suppress these pathways, leading to anti-tumor effects.

Data Presentation: Efficacy of FGFR4 Inhibition

The following tables summarize representative quantitative data from studies on FGFR4 inhibitors in rhabdomyosarcoma, illustrating the potential effects of a compound like this compound.

Table 1: In Vitro Efficacy of FGFR4 Inhibition on RMS Cell Lines

Cell LineRMS SubtypeFGFR4 StatusInhibitorIC50 (nM)Effect
RMS772eRMSMutated FGFR4Ponatinib< 50Growth Inhibition, Increased Apoptosis
Rh30aRMSHigh FGFR4 ExpressionFutibatinib10-100Growth Inhibition, Decreased p-FGFR4
RDeRMSWild-type FGFR4PD173074> 1000Reduced Cell Proliferation
CW9019aRMSHigh FGFR4 ExpressionFutibatinib10-100Growth Inhibition

Data is representative and compiled from multiple sources for illustrative purposes.[1][8][9]

Table 2: In Vivo Efficacy of FGFR4 Inhibition in RMS Xenograft Models

Xenograft ModelRMS SubtypeFGFR4 StatusInhibitorTreatment RegimenOutcome
RMS772 (mutated FGFR4)eRMSMutatedPonatinib50 mg/kg, dailySignificant tumor growth inhibition
RH30 (PAX3-FOXO1)aRMSOverexpressionFutibatinib20 mg/kg, dailyLimited delay in tumor growth
RD (wild-type)eRMSWild-typeN/AN/ALimited efficacy expected

Data is representative and compiled from multiple sources for illustrative purposes.[1][9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of an FGFR4 inhibitor like this compound are provided below.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on rhabdomyosarcoma cell lines.

Materials:

  • RMS cell lines (e.g., RMS772, Rh30, RD)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Seed RMS cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of FGFR4 Signaling

Objective: To assess the effect of this compound on the phosphorylation of FGFR4 and its downstream effectors.

Materials:

  • RMS cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate RMS cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of rhabdomyosarcoma.

Materials:

  • Immunocompromised mice (e.g., NU/NU nude or SCID)

  • RMS cell line (e.g., RMS772)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 RMS cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predefined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Visualizations

Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival STAT3->Survival Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines RMS Cell Lines (eRMS & aRMS) Treatment Treat with this compound Cell_Lines->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Western_Blot Western Blot (Signaling Pathway Analysis) Treatment->Western_Blot Xenograft Establish RMS Xenografts in Mice In_Vivo_Treatment Treat with this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for preclinical evaluation of this compound in RMS.

Conclusion

Targeting the FGFR4 signaling pathway presents a highly promising therapeutic strategy for rhabdomyosarcoma. The use of potent and selective inhibitors, represented here by this compound, has the potential to significantly impact tumor growth and survival in preclinical models. The distinct roles of FGFR4 in aRMS (survival) and eRMS (proliferation) suggest that the therapeutic benefit of FGFR4 inhibitors may vary between subtypes.[6][7][8] Further research, including combination therapies with standard chemotherapy or other targeted agents, is warranted to fully realize the clinical potential of FGFR4 inhibition in the treatment of rhabdomyosarcoma.[9] The development of novel therapeutic approaches, such as FGFR4-targeted CAR T-cell therapy, also holds promise for the future of RMS treatment.[10][11][12]

References

Application Notes and Protocols: Utilizing Fgfr4-IN-4 to Investigate Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical player in oncology, particularly in the development of therapeutic resistance. A member of the receptor tyrosine kinase family, FGFR4, when activated by its primary ligand FGF19, triggers a cascade of downstream signaling pathways, including MAPK, PI3K/AKT, and STAT3.[1][2][3][4] Dysregulation of the FGF19-FGFR4 axis is implicated in the progression and chemoresistance of various cancers, including hepatocellular carcinoma (HCC), colorectal cancer (CRC), and breast cancer.[1][2][5] This document provides detailed application notes and protocols for utilizing Fgfr4-IN-4, a selective inhibitor, to study and potentially overcome FGFR4-mediated drug resistance.

This compound in Drug Resistance Studies

This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of FGFR4, thereby blocking its kinase activity. This targeted inhibition allows researchers to dissect the specific contributions of FGFR4 signaling to drug resistance phenotypes. By using this compound, either alone or in combination with other therapeutic agents, it is possible to investigate mechanisms of both intrinsic and acquired resistance.

Mechanisms of FGFR4-mediated drug resistance are multifaceted. Overexpression of FGFR4 has been shown to confer resistance to conventional chemotherapeutics like doxorubicin, 5-fluorouracil (5-FU), and oxaliplatin.[1][5][6] This is often achieved through the upregulation of anti-apoptotic proteins such as BCL-XL and c-FLIP, driven by the STAT3 and MAPK signaling pathways.[1][2][5] Furthermore, the FGF19-FGFR4 pathway can contribute to resistance to targeted agents like sorafenib by suppressing drug-induced apoptosis.[1][2]

Studies on acquired resistance to FGFR4 inhibitors themselves have identified several escape mechanisms, including the activation of bypass signaling pathways (e.g., EGFR, MET) and the development of secondary "gatekeeper" mutations in the FGFR4 kinase domain.[3][4][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of FGFR4 in drug resistance and the effects of its inhibition.

Table 1: Preclinical Efficacy of FGFR Inhibitors

Cell LineCancer TypeInhibitorIC50EffectReference
HCT116Colorectal CancerBGJ398Low µM rangeInhibition of cell growth[8]
HKH2Colorectal CancerBGJ398Low µM rangeInhibition of cell growth[8]
RKOColorectal CancerBGJ398Low µM rangeInhibition of cell growth[8]
LS174TColorectal CancerBGJ398Low µM rangeInhibition of cell growth[8]
MDA-MB453Breast CarcinomaV4-0150.04 µMInhibition of FGFR4 kinase activity[9]
MultipleFGFR4-dependentABSK012<5 nM (biochemical)Inhibition of wild-type FGFR4[10]
Huh7 (parental)Hepatocellular CarcinomaBLU-554, FGF-401, JNJ-42756493, H3B-6527Not specifiedSensitive to proliferation inhibition[7]
Huh7 (resistant)Hepatocellular CarcinomaBLU-554, FGF-401, JNJ-42756493, H3B-6527Not specifiedResistant to proliferation inhibition[7]

Table 2: Clinical Trial Data for FGFR Inhibitors in FGFR-Aberrant Cancers

Cancer TypeInhibitorTrial PhaseOverall Response Rate (ORR)Disease Control Rate (DCR)Reference
Cholangiocarcinoma (FGFR2 fusions)Infigratinib (BGJ398)II18.8%Not specified[3]
Cholangiocarcinoma (FGFR2 fusions)Derazantinib (ARQ-087)I/II20.7%82.8%[3]
Gastric Cancer (FGFR amplified)AZD4547I1 partial response in 13 patientsNot specified[3]

Key Experimental Protocols

Herein are detailed protocols for essential experiments to study the role of FGFR4 in drug resistance using this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies investigating FGFR4's role in colorectal cancer cell growth.[8][11]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells, alone or in combination with other cytotoxic drugs.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, Huh7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., 5-FU, oxaliplatin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is based on standard western blotting procedures used to assess protein expression and phosphorylation in FGFR4 signaling studies.[6][9]

Objective: To analyze the effect of this compound on the phosphorylation status of FGFR4 and downstream signaling proteins (e.g., ERK, AKT, STAT3).

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: siRNA-Mediated Gene Silencing

This protocol is a generalized procedure based on descriptions of FGFR4 knockdown experiments in ovarian and colorectal cancer studies.[5][12]

Objective: To specifically knockdown FGFR4 expression to validate its role in the observed drug resistance phenotype.

Materials:

  • Cancer cell lines

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • FGFR4-specific siRNA and a non-targeting control siRNA

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates so that they are 30-50% confluent at the time of transfection.

  • For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.

  • For each well, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complex to the cells.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown, cell viability assay to assess phenotypic changes).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in studying FGFR4-mediated drug resistance.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2_SOS GRB2/SOS FGFR4->GRB2_SOS PI3K PI3K FGFR4->PI3K JAK JAK FGFR4->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Drug_Resistance Drug Resistance ERK->Drug_Resistance AKT AKT PI3K->AKT AKT->Drug_Resistance STAT3 STAT3 JAK->STAT3 BCL_XL BCL-XL STAT3->BCL_XL c_FLIP c-FLIP STAT3->c_FLIP BCL_XL->Drug_Resistance c_FLIP->Drug_Resistance Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4

Caption: FGFR4 signaling pathways contributing to drug resistance.

Experimental_Workflow Start Start: Cancer Cell Line with Suspected FGFR4-mediated Resistance Treatment Treat with this compound (alone or in combination) Start->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability Signaling Analyze Signaling Pathways (Western Blot) Treatment->Signaling Knockdown Validate with FGFR4 siRNA Knockdown Viability->Knockdown Signaling->Knockdown Phenotype Observe Phenotypic Changes (Apoptosis, Invasion) Knockdown->Phenotype In_Vivo In Vivo Xenograft Model (Optional) Phenotype->In_Vivo Conclusion Conclusion on FGFR4's Role in Drug Resistance Phenotype->Conclusion In_Vivo->Conclusion

Caption: Experimental workflow for studying FGFR4-mediated resistance.

Resistance_Logic FGFR4_Activation FGFR4 Activation (e.g., FGF19 overexpression) Downstream_Signaling Activation of Pro-survival Pathways (MAPK, AKT, STAT3) FGFR4_Activation->Downstream_Signaling Block_Signaling Blockade of Downstream Signaling Anti_Apoptotic Upregulation of Anti-apoptotic Proteins (BCL-XL, c-FLIP) Downstream_Signaling->Anti_Apoptotic Chemoresistance Resistance to Chemotherapy (5-FU, Doxorubicin) Anti_Apoptotic->Chemoresistance Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4_Activation Inhibits Fgfr4_IN_4->Block_Signaling Sensitization Sensitization to Chemotherapy Block_Signaling->Sensitization

Caption: Logical flow of FGFR4's role in chemoresistance.

References

Application Notes and Protocols for Fgfr4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions and protocols for the storage, handling, and experimental use of Fgfr4-IN-4, a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Product Information

Product Name: this compound

Molecular Formula: C₂₈H₃₂Cl₂N₆O₅

Molecular Weight: 603.5 g/mol

CAS Number: 2230973-67-6

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and activity. The following table summarizes the recommended conditions.

ParameterInstructions
Storage (Powder) Store at -20°C for long-term storage.
Storage (In Solvent) Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C.
Stability Stable under recommended storage conditions. Protect from direct sunlight.
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. Avoid inhalation of dust or aerosols. Wash hands thoroughly after handling.

Solubility

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

SolventConcentrationNotes
DMSO ≥ 10 mMFor stock solutions, it is common to prepare a 10 mM stock in DMSO. Further dilutions can be made in aqueous buffers or cell culture media. The final DMSO concentration in assays should be kept low (typically ≤ 0.1%) to avoid solvent effects.

Safety Precautions

This compound is intended for research use only. A comprehensive safety data sheet (SDS) should be consulted before use.

HazardPrecaution
Toxicity The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous.
Personal Protection Wear appropriate PPE.
Disposal Dispose of in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the FGFR4 tyrosine kinase. FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation. In several cancers, aberrant activation of the FGF19-FGFR4 axis is a key oncogenic driver. This compound inhibits the kinase activity of FGFR4, thereby blocking these downstream signals.

Figure 1. FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of FGFR4 by quantifying the amount of ADP produced.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction: - FGFR4 Enzyme - Substrate - ATP - this compound (or vehicle) Start->Prepare_Reagents Incubate_Kinase_Rxn Incubate at 37°C Prepare_Reagents->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent to deplete unused ATP Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate at RT Add_Kinase_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 2. Workflow for an In Vitro FGFR4 Kinase Assay.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase substrate (e.g., poly(E,Y)4:1)

  • ATP

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a white assay plate, add the this compound dilutions or vehicle.

  • Add the FGFR4 enzyme to each well.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Cell-Based Proliferation Assay (MTS/WST-1 Assay)

This assay determines the effect of this compound on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Proliferation_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of this compound or vehicle Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS_Reagent Add MTS/WST-1 reagent Incubate_72h->Add_MTS_Reagent Incubate_1_4h Incubate for 1-4 hours Add_MTS_Reagent->Incubate_1_4h Read_Absorbance Read absorbance at 490 nm Incubate_1_4h->Read_Absorbance

Figure 3. Workflow for a Cell-Based Proliferation Assay.

Materials:

  • Cancer cell line with known FGFR4 dependency (e.g., Hep3B, HUH-7)

  • Complete cell culture medium

  • This compound

  • MTS or WST-1 cell proliferation assay kit

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value for this compound.

Western Blot Analysis of FGFR4 Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of FGFR4 and its downstream effectors.

Materials:

  • Cancer cell line with active FGFR4 signaling

  • This compound

  • FGF19 ligand (optional, for stimulation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Serum-starve the cells for several hours to overnight to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • (Optional) Stimulate the cells with FGF19 for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Troubleshooting & Optimization

Troubleshooting Fgfr4-IN-4 precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Fgfr4-IN-4 in aqueous buffers. The recommendations provided are based on general principles for handling poorly water-soluble small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary reason is the low water solubility of the compound. Most small molecule kinase inhibitors are lipophilic and tend to aggregate in aqueous environments.[1] This can be exacerbated by several factors:

  • High Final Concentration: The desired concentration in your aqueous buffer may exceed the compound's solubility limit.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound.

  • Improper Dilution: Adding the concentrated stock solution too quickly to the aqueous buffer without proper mixing can cause localized high concentrations, leading to immediate precipitation.

  • Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.

  • Stock Solution Issues: The compound may not be fully dissolved in the initial stock solution, or the stock solution may have been stored improperly, leading to degradation or precipitation.

Q2: How should I prepare and store my this compound stock solution?

Proper preparation and storage of the stock solution are critical to prevent downstream precipitation issues.

  • Solvent Selection: this compound, like many kinase inhibitors, is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] It is crucial to ensure the compound is completely dissolved in the organic solvent before making any aqueous dilutions.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This minimizes the amount of organic solvent transferred to your final aqueous solution.

  • Dissolution: After adding the solvent, ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C) or sonication. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.

Q3: What is the best method for diluting the DMSO stock solution into my aqueous experimental buffer?

The dilution method is crucial. Never add the aqueous buffer directly to your concentrated stock. Instead, add the stock solution to the aqueous buffer in a stepwise manner.

  • Pre-warm the buffer: If permissible for your experiment, warming the aqueous buffer to room temperature or 37°C can help with solubility.

  • Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly and prevents the formation of localized, supersaturated areas that can lead to precipitation.

  • Serial Dilutions: For very low final concentrations, it may be beneficial to perform a serial dilution. First, make an intermediate dilution in a buffer containing a small percentage of organic co-solvent, and then perform the final dilution into the desired aqueous buffer.

Q4: Can I use co-solvents in my final aqueous buffer to improve solubility?

Yes, using a co-solvent is a common strategy to increase the solubility of poorly soluble compounds.[3] However, the choice and concentration of the co-solvent must be compatible with your experimental system (e.g., cell-based assays, enzyme assays).

  • DMSO: It is common to have a final DMSO concentration of 0.1% to 0.5% in cell culture media or assay buffers. Most cell lines can tolerate this range, but it is essential to run a vehicle control to account for any effects of the DMSO itself.

  • Ethanol, Polyethylene Glycol (PEG), Propylene Glycol (PG): These are other co-solvents that can be used.[2][4] The compatibility and optimal concentration of these co-solvents need to be determined for your specific assay.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can also help to maintain the solubility of hydrophobic compounds by forming micelles.[3]

Solubility Strategies for this compound

The following table summarizes common solvents and additives that can be used to improve the solubility of this compound. The suitability of each should be validated for your specific experimental setup.

Solvent/AdditiveTypeProperties & RecommendationsPotential Issues
DMSO Organic Co-solventExcellent for preparing high-concentration stock solutions. Final concentration in assays should typically be kept ≤0.5%.[5]Can be toxic to cells at higher concentrations. Must include a vehicle control in experiments.
Ethanol Organic Co-solventCan be used for stock solutions and as a co-solvent in final buffers.[4]Can be toxic to cells. May affect protein structure and function at higher concentrations.
Polyethylene Glycol (PEG 300/400) Organic Co-solventA less toxic alternative to DMSO for in vivo and in vitro use.[2]Can increase the viscosity of the solution.
pH Adjustment Buffer ModificationFor ionizable compounds, adjusting the buffer pH away from the compound's pI can increase solubility.[6]The required pH may not be compatible with the biological assay. The compound may precipitate upon a pH shift.
Cyclodextrins (e.g., HP-β-CD) Complexation AgentForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]Can potentially interact with other components of the assay. May require optimization of the cyclodextrin-to-drug ratio.
Tween-20 / Triton X-100 SurfactantForms micelles that can encapsulate the hydrophobic compound.[3]Can interfere with certain assays, particularly those involving protein-protein interactions or membrane dynamics.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Add Solvent: Add the appropriate volume of 100% cell culture grade DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C for 10-15 minutes.

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
  • Retrieve Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Buffer: Prepare the required volume of your final aqueous buffer (e.g., cell culture medium or kinase assay buffer). If compatible with your experiment, pre-warm the buffer to 37°C.

  • Perform Dilution:

    • Place the tube containing the aqueous buffer on a vortex mixer set to a medium-high speed.

    • To make a 10 µM solution from a 10 mM stock, you will perform a 1:1000 dilution. For 1 mL of final solution, you will need 1 µL of the stock solution.

    • While the buffer is vortexing, slowly add the 1 µL of the 10 mM stock solution into the 1 mL of buffer.

  • Final Mix: Continue to vortex for an additional 10-15 seconds to ensure the compound is evenly dispersed.

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visual Troubleshooting and Pathway Guides

Below are diagrams to assist in troubleshooting and to provide biological context for the use of this compound.

G start Precipitation of This compound Observed check_stock 1. Check Stock Solution (Is it clear?) start->check_stock remake_stock Re-dissolve or Prepare Fresh Stock Solution check_stock->remake_stock No modify_dilution 2. Modify Dilution Method check_stock->modify_dilution Yes remake_stock->check_stock dilution_steps Add stock to vortexing buffer Use serial dilutions Warm buffer modify_dilution->dilution_steps modify_buffer 3. Modify Aqueous Buffer dilution_steps->modify_buffer Still Precipitates success Problem Solved dilution_steps->success Soluble buffer_steps Lower final concentration Add co-solvent (e.g., 0.5% DMSO) Adjust pH Add surfactant modify_buffer->buffer_steps buffer_steps->success Soluble fail Precipitation Persists: Contact Technical Support buffer_steps->fail Still Precipitates

Caption: Troubleshooting workflow for this compound precipitation.

FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds Dimer Receptor Dimerization & Autophosphorylation FGFR4->Dimer FRS2 FRS2 Dimer->FRS2 Activates PI3K PI3K / AKT Pathway FRS2->PI3K RAS RAS / MAPK Pathway FRS2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor This compound Inhibitor->Dimer Blocks

Caption: Simplified FGFR4 signaling pathway.

References

Technical Support Center: Investigating Off-Target Effects of FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the kinase selectivity of FGFR4 inhibitors, with a focus on identifying and characterizing off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during kinase profiling experiments with FGFR4 inhibitors.

1. Unexpected Inhibition of Non-Target Kinases

  • Problem: Your selective FGFR4 inhibitor shows significant activity against one or more unrelated kinases in a profiling screen.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound Promiscuity Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to off-target binding.[1] Review the inhibitor's design; selectivity is often achieved by exploiting unique residues near the ATP pocket, such as Cys552 in FGFR4.[2][3][4][5]
Assay-Specific Artifacts The observed inhibition might be an artifact of the in vitro assay format. Different assay technologies (e.g., radiometric, fluorescence-based) have different sensitivities and potential for interference.[6][7]
Solution: Validate the off-target hit in a secondary, orthogonal kinase assay (e.g., if the primary screen was a radiometric assay, use a TR-FRET or AlphaScreen-based assay for confirmation).[6][7][8]
High Compound Concentration Off-target effects are more likely at higher inhibitor concentrations.
Solution: Perform dose-response curves for both the on-target (FGFR4) and off-target kinases to determine their respective IC50 values. A large therapeutic window between on-target and off-target inhibition is desirable.
Incorrect ATP Concentration in Assay The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay.[9]
Solution: Ensure the ATP concentration used in the kinase assay is at or near the physiological Km value for each kinase being tested to obtain a more biologically relevant IC50.[8]

2. Discrepancy Between Biochemical and Cellular Activity

  • Problem: The inhibitor is potent and selective for FGFR4 in biochemical assays, but shows a different activity profile or unexpected toxicity in cell-based assays.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Cellular Off-Targets The inhibitor may be interacting with non-kinase off-targets or kinases not included in the initial profiling panel.[9][10]
Solution: Employ cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm FGFR4 binding in a cellular context and identify potential off-targets.[7]
Paradoxical Pathway Activation Inhibition of one kinase can sometimes lead to the activation of a compensatory signaling pathway.[9][10][11]
Solution: Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key downstream effectors in relevant signaling pathways (e.g., MAPK, PI3K/Akt) after inhibitor treatment.[12][13][14]
Metabolism of the Compound The inhibitor may be metabolized in cells to a more or less active form, or to a metabolite with a different selectivity profile.
Solution: Perform LC-MS/MS analysis of cell lysates to identify and quantify the parent compound and any major metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms leading to off-target effects of kinase inhibitors?

A1: Off-target effects of kinase inhibitors can arise from several factors:

  • Non-specific binding: Many kinase inhibitors target the conserved ATP-binding site, which can lead to inhibition of multiple kinases.[1]

  • Cross-talk between signaling pathways: Inhibiting a kinase in one pathway can lead to compensatory activation of another pathway.[11]

  • Retroactivity: Perturbations in a signaling pathway can propagate upstream, affecting components that are not direct targets of the inhibitor.[11]

  • Binding to non-kinase proteins: Some kinase inhibitors have been found to bind to other protein families, such as bromodomains.[9]

Q2: How can I design a robust kinase profiling experiment to assess the selectivity of my FGFR4 inhibitor?

A2: A comprehensive kinase profiling experiment should include:

  • A broad panel of kinases: Screen the inhibitor against a large, diverse panel of kinases (e.g., >100 kinases) to identify potential off-targets.[1]

  • Multiple inhibitor concentrations: Test the inhibitor at a range of concentrations to generate dose-response curves and determine IC50 values for both on-target and off-target kinases.

  • Physiologically relevant ATP concentrations: Use an ATP concentration that is close to the Km value for each kinase to obtain more meaningful potency data.[8][9]

  • Orthogonal assay validation: Confirm any significant off-target hits using a different assay technology to rule out artifacts.[7]

Q3: What is the significance of the Cys552 residue in FGFR4 for inhibitor selectivity?

A3: The Cys552 residue in the hinge region of the FGFR4 ATP-binding site is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[4][5] This unique cysteine can be exploited to develop highly selective covalent inhibitors of FGFR4.[2][3][5] These inhibitors form an irreversible or reversible covalent bond with Cys552, leading to potent and selective inhibition of FGFR4.[3][15]

Q4: My FGFR4 inhibitor shows off-target activity against several kinases. Is it still a useful tool compound?

A4: The utility of an inhibitor with off-target activity depends on the research question.

  • If the goal is to specifically probe FGFR4 biology, the off-target effects can confound the interpretation of results.[1] In this case, a more selective inhibitor or a genetic approach (e.g., siRNA, CRISPR) may be more appropriate.

  • However, if the off-target kinases are known and their inhibition can be accounted for, or if the therapeutic goal involves polypharmacology (intentionally targeting multiple nodes in a disease network), the inhibitor may still be valuable.[9][16]

Experimental Protocols

1. Radiometric Kinase Assay (e.g., ³³PanQinase™)

This protocol is a common method for assessing kinase inhibition.

  • Principle: Measures the transfer of a radiolabeled phosphate (from [γ-³³P]ATP) to a substrate peptide or protein by the kinase.[8][17]

  • Methodology:

    • Prepare a reaction mixture containing the kinase, a specific substrate, [γ-³³P]ATP, and the test compound (or DMSO as a vehicle control) in an appropriate assay buffer.[17]

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[17]

    • Stop the reaction by adding a solution such as phosphoric acid.[17]

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.[17]

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This is a fluorescence-based assay for detecting kinase activity.

  • Principle: This assay uses fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore.[8] Typically, an antibody against the phosphorylated substrate is labeled with the donor, and a tag on the substrate is recognized by a molecule labeled with the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

  • Methodology:

    • Perform the kinase reaction in a microplate well containing the kinase, substrate, ATP, and the test compound.

    • After the reaction, add the detection reagents: the donor-labeled antibody and the acceptor-labeled molecule.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on an HTRF-compatible plate reader, which measures the fluorescence emission of both the donor and acceptor.

    • The ratio of the acceptor to donor fluorescence is proportional to the amount of phosphorylated substrate.

Visualizations

FGFR4_Signaling_Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Response Cell Proliferation, Survival, Metastasis mTOR->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Fgfr4-IN-4 Inhibitor->FGFR4

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Kinase_Profiling_Workflow start Start: Selective FGFR4 Inhibitor primary_screen Primary Screen: Broad Kinase Panel (e.g., Radiometric Assay) start->primary_screen data_analysis Data Analysis: Identify Potential Off-Targets (% Inhibition > Threshold) primary_screen->data_analysis hits_found Off-Target Hits Identified data_analysis->hits_found no_hits Selective Inhibitor: Proceed to Cellular Studies hits_found->no_hits No dose_response Dose-Response Assay: Determine IC50 for On- and Off-Targets hits_found->dose_response Yes orthogonal_assay Orthogonal Assay Validation (e.g., TR-FRET, CETSA) dose_response->orthogonal_assay interpretation Interpret Selectivity Profile: Consider Therapeutic Window and Biological Context orthogonal_assay->interpretation end End: Characterized Inhibitor Profile interpretation->end

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Troubleshooting_Tree start Unexpected Result in Kinase Profiling Experiment biochem_vs_cell Biochemical vs. Cellular Activity Discrepancy? start->biochem_vs_cell Cellular off_target_biochem Unexpected Off-Target in Biochemical Screen? start->off_target_biochem Biochemical cetsa Perform Cellular Target Engagement Assay (CETSA) biochem_vs_cell->cetsa phospho Analyze Downstream Signaling (Phosphoproteomics/WB) biochem_vs_cell->phospho metabolism Investigate Compound Metabolism biochem_vs_cell->metabolism validate_orthogonal Validate with Orthogonal Assay off_target_biochem->validate_orthogonal check_atp Check ATP Concentration off_target_biochem->check_atp dose_response Perform Dose-Response off_target_biochem->dose_response end1 Confirm/Reject Off-Target validate_orthogonal->end1 check_atp->end1 dose_response->end1 end2 Identify Cellular Off-Targets or Paradoxical Signaling cetsa->end2 phospho->end2 metabolism->end2

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

How to avoid Fgfr4-IN-4 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Fgfr4-IN-4, this technical support center provides essential guidance on preventing degradation and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its stability?

A1: To maintain the integrity and activity of this compound, it is crucial to adhere to proper storage conditions. For long-term storage, the solid powder form of the inhibitor should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: How should I prepare this compound solutions for my experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When preparing working solutions for your experiments, it is important to use a buffer system that is compatible with your assay and maintains the stability of the compound. For many kinase assays, a buffer containing 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, and 50μM DTT is suitable.[2] Always ensure that the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can be toxic to cells and may interfere with the assay results.[3]

Q3: What are the potential signs of this compound degradation in my experiments?

A3: Degradation of this compound can manifest in several ways, leading to inconsistent or inaccurate experimental results. Signs of degradation may include:

  • A decrease in the inhibitory potency (higher IC50 value) of the compound in your assays.

  • Variability in results between experiments, even when using the same nominal concentration of the inhibitor.

  • The appearance of unexpected peaks or impurities in analytical chemistry assessments (e.g., HPLC) of the compound.

Q4: Is this compound sensitive to light or specific pH conditions?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Inaccurate dilutions: Pipetting errors or incorrect calculations. 3. Variability in assay conditions: Fluctuations in incubation time, temperature, or reagent concentrations.1. Prepare fresh aliquots of the this compound stock solution from a new vial. Always store stock solutions at -80°C. 2. Calibrate pipettes regularly and double-check all dilution calculations. Prepare a fresh dilution series for each experiment. 3. Standardize all assay parameters and ensure consistency between experiments. Use a positive control inhibitor with a known IC50 to validate your assay setup.
Complete loss of inhibitory activity 1. Extensive degradation of this compound: Prolonged storage under suboptimal conditions (e.g., room temperature, exposure to light). 2. Incorrect compound used: Mix-up of vials or reagents.1. Discard the old stock solution and prepare a new one from a fresh vial of this compound powder. 2. Verify the identity of the compound through analytical methods if possible, or obtain a new, certified vial of this compound.
High background signal in the assay 1. Precipitation of this compound: Poor solubility in the aqueous assay buffer. 2. Interference from DMSO: Final DMSO concentration is too high.1. Ensure the final concentration of this compound in the assay does not exceed its solubility limit in the aqueous buffer. You may need to sonicate the solution briefly to aid dissolution.[1] 2. Keep the final DMSO concentration in the assay below 1%.[3]
Cell toxicity observed at expected inhibitory concentrations 1. Solvent toxicity: High concentration of DMSO. 2. Off-target effects of the inhibitor. 1. Perform a vehicle control experiment with the same concentration of DMSO to assess its toxicity. Ensure the final DMSO concentration is as low as possible. 2. Test the inhibitor on a control cell line that does not express FGFR4 to evaluate off-target toxicity.

Experimental Protocols & Methodologies

General Handling and Storage Protocol for this compound

To minimize degradation, follow these handling and storage guidelines:

  • Receiving and Initial Storage: Upon receipt, store the solid this compound powder at -20°C in a desiccator to protect it from moisture.

  • Stock Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.

    • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage of Stock Solution:

    • Immediately aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -80°C for long-term stability.

  • Preparation of Working Solutions:

    • When needed, thaw a single aliquot of the stock solution at room temperature.

    • Prepare fresh serial dilutions in your assay buffer for immediate use. Do not store diluted aqueous solutions for extended periods.

  • Disposal: Dispose of any unused inhibitor and contaminated materials according to your institution's chemical waste disposal procedures.

In Vitro FGFR4 Kinase Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of this compound against the FGFR4 enzyme.

  • Reagents and Materials:

    • Recombinant human FGFR4 enzyme

    • Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[2]

    • This compound serial dilutions

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

    • White, 96-well assay plates

  • Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells. b. In a 96-well plate, add the this compound dilutions or vehicle control. c. Add the FGFR4 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. g. Measure the luminescence using a plate reader. h. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCG PLCγ FGFR4->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental Workflow to Minimize this compound Degradation

Experimental_Workflow Start Start: Receive this compound (Solid) Storage_Solid Store Solid at -20°C in Desiccator Start->Storage_Solid Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Storage_Solid->Prep_Stock Aliquot Aliquot into Single-Use Light-Protected Tubes Prep_Stock->Aliquot Storage_Stock Store Aliquots at -80°C Aliquot->Storage_Stock Thaw_Aliquot Thaw Single Aliquot at Room Temperature Storage_Stock->Thaw_Aliquot Prep_Working Prepare Fresh Serial Dilutions in Assay Buffer Thaw_Aliquot->Prep_Working Use_Immediately Use Immediately in Experiment Prep_Working->Use_Immediately End End of Experiment Use_Immediately->End

References

Fgfr4-IN-4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-4. Due to the limited publicly available solubility data for this compound, this guide provides recommendations based on the handling of other FGFR inhibitors with similar chemical properties.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter challenges with the solubility of this compound, a common issue with many small molecule kinase inhibitors. The following table outlines potential problems and recommended solutions.

Issue Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffers (e.g., PBS, cell culture media). This compound is likely a hydrophobic molecule with low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For final experimental concentrations, dilute the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Precipitation occurs when diluting the DMSO stock solution into aqueous media. The compound has reached its solubility limit in the aqueous buffer, even with a small percentage of DMSO.1. Decrease the final concentration: The desired concentration may be above the solubility limit. 2. Increase the DMSO concentration slightly: Be mindful of the tolerance of your cell line or experimental system to DMSO. 3. Use a different solvent system: For in vivo studies, co-solvents such as PEG300, Tween 80, or corn oil can be used in combination with DMSO to improve solubility.[1] 4. Sonication: Gentle sonication can help to dissolve small particles and create a more uniform suspension.[1] 5. Warming: Gentle warming of the solution may aid in dissolution, but be cautious of compound stability at higher temperatures.[2]
Inconsistent results in biological assays. Poor solubility can lead to inaccurate concentrations and variable compound exposure.1. Confirm solubility: Visually inspect the stock and final solutions for any precipitate. 2. Prepare fresh solutions: Some solutions may not be stable over time. It is recommended to prepare fresh dilutions for each experiment.[3] 3. Filter-sterilize: After dilution into aqueous media, filter the final solution to remove any micro-precipitates.
Difficulty preparing a high-concentration stock solution in DMSO. The compound may have limited solubility even in DMSO at very high concentrations.1. Gentle warming and sonication: These methods can help increase the amount of compound that goes into solution.[1][2] 2. Try an alternative solvent: While DMSO is common, other organic solvents like ethanol or DMF could be tested for higher solubility, but their compatibility with the experimental system must be considered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on data for similar FGFR inhibitors such as FGFR4-IN-1, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2]

Q2: What is the typical solubility of FGFR inhibitors in DMSO?

A2: The solubility can vary between different inhibitors. For example, FGFR4-IN-1 has a reported solubility of 6 mg/mL (12.16 mM) in DMSO.[1] It is advisable to consult the manufacturer's datasheet for specific solubility information for this compound if available.

Q3: How should I store this compound stock solutions?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is often recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound directly in water or PBS?

A4: It is highly unlikely that this compound will be soluble in aqueous buffers directly due to its probable hydrophobic nature. A concentrated stock solution in an organic solvent like DMSO should be prepared first.

Q5: My this compound precipitated out of solution during my experiment. What should I do?

A5: Precipitation indicates that the compound's solubility limit has been exceeded in your experimental conditions. Refer to the troubleshooting guide above for potential solutions, which include lowering the final concentration, adjusting the solvent composition, or using physical methods like sonication to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) and/or brief sonication can be applied.[1][2] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of the stock solution in DMSO.

  • Dilution into Culture Medium: Directly before use, dilute the DMSO stock solution into pre-warmed cell culture medium to the final desired concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line, typically less than 0.5%.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

Visualizations

Fgfr4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Effects Promotes Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: The FGFR4 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow Start Start: Dissolve this compound Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Check_Solubility1 Is it fully dissolved? Prepare_Stock->Check_Solubility1 Troubleshoot_Stock Troubleshoot Stock: - Gentle Warming - Sonication - Use alternative solvent Check_Solubility1->Troubleshoot_Stock No Dilute_in_Aqueous Dilute to final concentration in aqueous buffer Check_Solubility1->Dilute_in_Aqueous Yes Troubleshoot_Stock->Prepare_Stock Check_Solubility2 Does it precipitate? Dilute_in_Aqueous->Check_Solubility2 Troubleshoot_Dilution Troubleshoot Dilution: - Lower final concentration - Increase co-solvent (e.g., DMSO) - Use formulation with PEG300/Tween 80 Check_Solubility2->Troubleshoot_Dilution Yes Experiment_Ready Solution is ready for experiment Check_Solubility2->Experiment_Ready No Troubleshoot_Dilution->Dilute_in_Aqueous

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Managing Fgfr4-IN-4 Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with Fgfr4-IN-4 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways are crucial for cellular processes like proliferation and survival.[2][3] By inhibiting FGFR4, this compound blocks these signaling cascades, which can lead to decreased tumor growth in cancers where this pathway is overactive.[4][5]

Q2: What are the expected on-target cytotoxic effects of this compound in long-term studies?

The primary on-target cytotoxic effect of selective FGFR4 inhibitors is gastrointestinal (GI) toxicity, most commonly presenting as diarrhea.[6][7] This occurs because the FGF19-FGFR4 signaling axis plays a key role in the regulation of bile acid synthesis in the liver.[7][8] Inhibition of FGFR4 disrupts this process, leading to an increase in bile acids, which can cause diarrhea.[8] In long-term studies, this can lead to dehydration and electrolyte imbalances if not managed properly. While less common with highly selective FGFR4 inhibitors compared to pan-FGFR inhibitors, monitoring for liver toxicity is also advisable due to the high expression and activity of FGFR4 in hepatocytes.[9]

Q3: How can I manage diarrhea in my in vivo studies?

For in vivo models exhibiting diarrhea, the following strategies can be employed:

  • Dose Modification: The most effective initial step is often dose interruption or reduction.[6]

  • Supportive Care: Ensure animals have adequate hydration and electrolyte supplementation.[6]

  • Dietary Adjustments: A low-fat diet may help in managing diarrhea.[10]

  • Anti-diarrheal Medication: In some cases, and under veterinary guidance, anti-diarrheal agents like loperamide may be considered.[6][11]

Q4: Are there potential off-target effects I should be aware of?

While this compound is designed to be a selective FGFR4 inhibitor, it is important to consider potential off-target effects, especially in long-term studies. Broader spectrum FGFR inhibitors are associated with hyperphosphatemia (due to FGFR1 inhibition), dermatological toxicities, and ocular toxicities.[10][12] Although the risk is lower with a highly selective FGFR4 inhibitor, it is prudent to monitor for any unexpected phenotypes in your long-term in vivo studies.

Q5: What are some key considerations for designing a long-term in vitro study with this compound?

  • Cell Line Sensitivity: Determine the IC50 of this compound in your chosen cell line(s) to establish an appropriate working concentration range.

  • Drug Stability: this compound is typically dissolved in DMSO for in vitro use. Prepare fresh dilutions from a frozen stock for each experiment to ensure compound integrity. The stability of the compound in culture media over time should be considered, and media may need to be replaced regularly in long-term cultures.

  • Cumulative Cytotoxicity: Be aware that continuous exposure to an inhibitor, even at concentrations below the short-term IC50, can lead to cumulative cytotoxicity. It is advisable to perform viability assays at multiple time points throughout the study.

  • Development of Resistance: In long-term cancer cell line studies, resistance to the inhibitor may develop.[3] Consider including experimental arms to investigate potential resistance mechanisms.

Troubleshooting Guides

In Vitro Studies
IssuePossible CauseTroubleshooting Steps
Higher than expected cytotoxicity in control cell lines Off-target effects of this compound. DMSO concentration is too high.1. Confirm the selectivity profile of your batch of this compound. 2. Ensure the final DMSO concentration in your culture media is consistent across all wells and is at a non-toxic level (typically ≤0.1%). Run a DMSO-only control.
Loss of inhibitory effect over time Compound degradation in media. Development of resistance in the cell line.1. Replenish the media with fresh this compound at regular intervals (e.g., every 48-72 hours). 2. Analyze cells from long-term cultures for changes in FGFR4 expression or mutations, or activation of bypass signaling pathways.
Inconsistent results between experiments Variability in cell seeding density. Inconsistent drug preparation. Cell line instability.1. Standardize your cell seeding protocol and ensure a homogenous cell suspension. 2. Prepare fresh serial dilutions of this compound from a new stock aliquot for each experiment. 3. Use cells with a low passage number and regularly perform cell line authentication.
In Vivo Studies
IssuePossible CauseTroubleshooting Steps
Excessive weight loss or signs of severe toxicity in animals Dose is too high. On-target toxicity (e.g., severe diarrhea).1. Immediately implement a dose reduction or treatment holiday. 2. Provide supportive care (e.g., hydration, nutritional support). 3. Monitor animal health more frequently.
Lack of tumor growth inhibition Insufficient drug exposure. Redundant signaling pathways. Primary resistance.1. Verify the formulation and administration of this compound. 2. Investigate the expression of other FGFR family members in your tumor model, as redundancy can limit the efficacy of selective inhibitors.[13] 3. Confirm that the tumor model is indeed dependent on the FGFR4 signaling pathway.
Elevated liver enzymes in blood work Potential on-target liver toxicity.1. Reduce the dose of this compound. 2. Monitor liver function tests more frequently. 3. Consider histopathological analysis of liver tissue at the end of the study.

Quantitative Data

Table 1: In Vitro Potency of Fgfr4-IN-1 *

ParameterValueCell Line
IC50 (FGFR4 enzyme) 0.7 nMN/A
IC50 (Cell Proliferation) 7.8 nMHuH-7 (Hepatocellular Carcinoma)
*Data for Fgfr4-IN-1 is presented as a proxy for this compound, assuming they are closely related compounds. Data obtained from MedchemExpress product information.[1]

Table 2: IC50 Values of a Selective FGFR4 Inhibitor (BLU9931) in Various Cell Lines

Cell LineCell TypeIC50 (µM)
A498 Clear Cell Renal Cell Carcinoma4.6
A704 Clear Cell Renal Cell Carcinoma3.8
769-P Clear Cell Renal Cell Carcinoma2.7
ACHN Papillary Renal Cell Carcinoma40.4
HRCEpC Human Normal Renal Cortical Epithelial Cells20.5
*This data for another selective FGFR4 inhibitor, BLU9931, illustrates the potential for differential sensitivity between cancer and normal cells, as well as among different cancer subtypes.[14]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Monitoring for In Vivo Toxicity in a Xenograft Model

Objective: To assess the toxicity of this compound in an in vivo tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • This compound

  • Appropriate vehicle for in vivo administration

  • Calipers

  • Animal scale

  • Blood collection supplies

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flanks of the mice. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound at the desired dose and schedule via the appropriate route (e.g., oral gavage). The control group should receive the vehicle only.

  • Regular Monitoring (at least 3 times a week):

    • Tumor Volume: Measure the tumor dimensions with calipers and calculate the volume.

    • Body Weight: Weigh each animal to monitor for weight loss, a key indicator of toxicity.

    • Clinical Observations: Observe the animals for any signs of distress, including changes in posture, activity, and grooming. Specifically monitor for signs of diarrhea.

    • Diarrhea Scoring: If diarrhea is observed, it can be scored based on severity (e.g., Grade 1: mild, Grade 2: moderate, Grade 3: severe).

  • Blood Collection: At predetermined time points and at the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis, including liver function tests (ALT, AST).

  • Necropsy and Histopathology: At the end of the study, perform a necropsy and collect major organs (especially the liver and GI tract) for histopathological examination to identify any tissue-level toxicity.

  • Data Analysis: Analyze the data on tumor growth, body weight changes, and clinical chemistry to assess the efficacy and toxicity of this compound.

Visualizations

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Select appropriate cancer cell line (FGFR4-dependent) ic50 In Vitro: Determine IC50 of this compound (e.g., MTT Assay) start->ic50 long_term_vitro Long-Term In Vitro Study: Continuous exposure to this compound ic50->long_term_vitro in_vivo In Vivo Study: Xenograft model ic50->in_vivo viability Monitor cell viability and proliferation at multiple time points long_term_vitro->viability resistance Assess for development of resistance long_term_vitro->resistance treatment Treat with this compound in_vivo->treatment monitoring Monitor tumor growth, body weight, and clinical signs (e.g., diarrhea) treatment->monitoring analysis End of Study: Collect tissues for histopathology and biomarker analysis monitoring->analysis

References

Optimizing Fgfr4-IN-4 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound to achieve maximal inhibition?

A1: The optimal incubation time for this compound to achieve maximal inhibition is dependent on the specific experimental system, including the cell type and the biological endpoint being measured. For assays measuring the direct phosphorylation of FGFR4, shorter incubation times may be sufficient. However, for cell-based assays evaluating downstream effects such as changes in gene expression or cell viability, longer incubation times are generally required. Based on data from commercially available FGFR4 reporter assay kits, an incubation period of 22-24 hours is recommended as a starting point for inhibitor studies. For longer-term cellular assays, such as cell proliferation or apoptosis, incubation times of 48 to 72 hours have been reported with other FGFR4 inhibitors and may be applicable. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of the FGFR4 receptor tyrosine kinase. Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cellular processes like proliferation, differentiation, and metabolism.[1][2] this compound competitively binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.

Q3: Which downstream signaling pathways are affected by this compound?

A3: By inhibiting FGFR4, this compound blocks the activation of several key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT signaling cascades.[1][2] The specific pathways affected may vary depending on the cellular context.

Q4: How can I confirm that this compound is inhibiting FGFR4 in my cells?

A4: Inhibition of FGFR4 can be confirmed by various methods. A common and direct method is to perform a Western blot to assess the phosphorylation status of FGFR4 at specific tyrosine residues (e.g., Tyr642). A decrease in phosphorylated FGFR4 (p-FGFR4) levels upon treatment with this compound, relative to a vehicle control, indicates target engagement and inhibition. Additionally, you can measure the phosphorylation of downstream effector proteins such as ERK, AKT, or STAT3.

Q5: What are some common reasons for seeing no effect or a reduced effect of this compound?

A5: Several factors can contribute to a lack of inhibitor efficacy. These include, but are not limited to:

  • Suboptimal Incubation Time or Concentration: The incubation time or the concentration of this compound may not be optimal for your specific cell line. A dose-response and time-course experiment is recommended.

  • Cell Line Insensitivity: The cell line used may not be dependent on the FGFR4 signaling pathway for survival or proliferation.

  • Inhibitor Instability: Ensure proper storage and handling of the this compound compound to maintain its activity.

  • Presence of Redundant Signaling Pathways: Other receptor tyrosine kinases may compensate for the inhibition of FGFR4.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove the inhibitor from the cell.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of FGFR4 phosphorylation observed. 1. Insufficient inhibitor concentration. 2. Inadequate incubation time. 3. Poor antibody quality for Western blot. 4. Low basal FGFR4 activity.1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for inhibiting phosphorylation. 3. Validate the specificity and sensitivity of your primary and secondary antibodies. 4. If basal activity is low, consider stimulating the cells with an FGFR4 ligand (e.g., FGF19) to induce receptor phosphorylation before adding the inhibitor.
Variability in results between experiments. 1. Inconsistent cell seeding density. 2. Variation in inhibitor preparation. 3. Differences in incubation conditions. 4. Cell line passage number.1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Maintain consistent temperature, CO2 levels, and humidity in the incubator. 4. Use cells within a consistent and low passage number range.
Cell death observed at expected inhibitory concentrations. 1. Off-target effects of the inhibitor. 2. Cell line is highly dependent on FGFR4 signaling for survival.1. Test the inhibitor in a control cell line that does not express FGFR4 to assess off-target toxicity. 2. This may be the expected outcome. Confirm apoptosis using specific assays (e.g., caspase-3 cleavage, Annexin V staining).
Maximal inhibition is not sustained over time. 1. Inhibitor degradation or metabolism by the cells. 2. Cellular adaptation and activation of compensatory signaling pathways.1. Consider replenishing the media with fresh inhibitor during long incubation periods. 2. Analyze the activation of other receptor tyrosine kinases or signaling pathways at later time points.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound via Western Blot

This protocol outlines a time-course experiment to determine the incubation time required for maximal inhibition of FGFR4 phosphorylation.

Materials:

  • Cell line expressing FGFR4

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • FGFR4 ligand (e.g., FGF19, optional)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-FGFR4 (Tyr642), anti-total FGFR4, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • (Optional) If basal FGFR4 phosphorylation is low, serum-starve the cells for 4-6 hours, then stimulate with a predetermined concentration of FGF19 for 15-30 minutes.

  • Treat the cells with the desired concentration of this compound or DMSO vehicle control.

  • Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs, 24 hrs).

  • At each time point, wash the cells with ice-cold PBS and lyse the cells with lysis buffer containing phosphatase and protease inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.

  • Transfer the proteins to a membrane and block for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FGFR4 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip the membrane and re-probe for total FGFR4 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the level of p-FGFR4 relative to total FGFR4 at each time point. The time point with the lowest p-FGFR4/total FGFR4 ratio is the optimal incubation time for maximal inhibition of phosphorylation.

Protocol 2: Assessing the Effect of this compound Incubation Time on Cell Viability

This protocol describes a time-course experiment to evaluate the impact of this compound on cell viability over time.

Materials:

  • FGFR4-dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO vehicle control.

  • Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).

  • At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Normalize the data to the DMSO-treated control wells for each time point.

  • Plot the cell viability as a function of this compound concentration for each incubation time to determine the IC50 value at each time point. The incubation time that yields the most potent and significant decrease in cell viability can be considered optimal for this endpoint.

Data Presentation

Table 1: Hypothetical Time-Course of FGFR4 Phosphorylation Inhibition by this compound (100 nM)

Incubation Timep-FGFR4/Total FGFR4 Ratio (Normalized to Control)Percent Inhibition
0 min1.000%
15 min0.6535%
30 min0.4060%
1 hr0.2575%
2 hrs0.1585%
4 hrs0.1090%
8 hrs0.1288%
16 hrs0.2080%
24 hrs0.2872%

Table 2: Hypothetical Effect of this compound Incubation Time on Cell Viability (IC50 Values)

Incubation TimeIC50 (nM)
24 hours550
48 hours275
72 hours150
96 hours160

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PLCg PLCγ FGFR4->PLCg Activates FRS2 FRS2 FGFR4->FRS2 Activates STAT3 STAT3 FGFR4->STAT3 Activates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: this compound inhibits the FGFR4 signaling pathway.

Experimental_Workflow cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: Treatment cluster_analysis Day 2 onwards: Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Treat cells with This compound or Vehicle B->C D Incubate for desired time points C->D E Harvest cells for Western blot D->E F Perform cell viability assay D->F G Data Analysis E->G F->G

Caption: General workflow for optimizing this compound incubation time.

References

Technical Support Center: Addressing In Vivo Plasma Instability of Fgfr4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo plasma instability of Fgfr4-IN-4, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Troubleshooting Guide

Researchers utilizing this compound in preclinical in vivo models may face challenges related to its plasma stability, which can impact exposure levels and, consequently, therapeutic efficacy. This guide offers a structured approach to identifying and resolving common issues.

Problem: Lower than expected plasma concentrations of this compound after administration.

Potential Cause Troubleshooting Steps Rationale
Poor Solubility and Formulation 1. Optimize Vehicle Formulation: For oral administration, consider lipid-based formulations or the creation of lipophilic salts to improve solubility and absorption.[1] For parenteral routes, explore the use of co-solvents such as DMSO and PEG300. A suggested starting formulation for in vivo use is 5% DMSO + 30% PEG300 + 65% sterile water. 2. Particle Size Reduction: For solid formulations, techniques like nanocrystal technology can increase the surface area for dissolution.[2]Many kinase inhibitors are poorly water-soluble, leading to low bioavailability.[1][2][3][4] Improving the formulation is a critical first step to ensure adequate absorption.
Rapid Metabolism 1. Conduct In Vitro Plasma Stability Assays: Determine the half-life of this compound in the plasma of the species being studied (e.g., mouse, rat).[5][6][7] 2. Metabolite Identification: Analyze plasma samples to identify major metabolites. The acrylamide moiety can be a site of metabolic activity.[8]Understanding the rate and pathways of metabolism can inform dosing strategies and potential modifications to the inhibitor's structure to improve stability.
High Plasma Protein Binding 1. Determine the Fraction of Unbound Drug: Use equilibrium dialysis or ultrafiltration to measure the extent of plasma protein binding.High plasma protein binding can limit the amount of free drug available to engage the target, potentially underestimating its potency in vivo.
Chemical Instability 1. Assess Stability in Formulation Vehicle: Incubate this compound in the chosen vehicle at the intended administration temperature and analyze for degradation over time.The compound may be unstable in the formulation itself, leading to a lower effective dose being administered.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: While specific data for this compound is not publicly available, a closely related selective, covalent FGFR4 inhibitor (referred to as compound 1) has reported oral bioavailability of 20% in mice, 12% in rats, and 27% in cynomolgus monkeys.[9] These values suggest that while oral absorption is possible, it is incomplete, and formulation optimization is crucial.

Q2: How does the covalent nature of this compound affect the interpretation of its plasma stability?

A2: Covalent inhibitors like this compound are designed to form a long-lasting bond with their target. This means that even with rapid clearance from plasma, the pharmacological effect can be sustained.[8] Therefore, a short plasma half-life may not necessarily correlate with a lack of efficacy, as long as sufficient initial exposure is achieved to allow for target engagement. The focus should be on achieving adequate Cmax to drive target occupancy.[9]

Q3: What are the key downstream signaling pathways of FGFR4 that can be used for pharmacodynamic readouts?

A3: Activation of FGFR4 leads to the phosphorylation of FRS2 and subsequent activation of the Ras-Raf-MAPK and PI3K-AKT signaling pathways.[10] Therefore, measuring the phosphorylation status of FGFR4 (pFGFR4), FRS2, ERK, and AKT in tumor tissue can serve as robust pharmacodynamic markers of this compound activity.[9]

Q4: Are there any known resistance mechanisms to covalent FGFR4 inhibitors?

A4: While not specific to this compound, a potential resistance mechanism for covalent inhibitors targeting FGFR4 is the acquisition of mutations in the gatekeeper residue of the kinase domain.[11]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a selective, covalent FGFR4 inhibitor structurally related to this compound.[9]

Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t1/2 (h) Bioavailability (%)
Mouse IV210600.084800.7N/A
PO101900.254701.120
Rat IV211100.0810401.2N/A
PO101800.512702.112
Cynomolgus Monkey IV214800.0819201.4N/A
PO104801.051202.927

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of this compound in plasma.

Materials:

  • This compound

  • Pooled plasma from the desired species (e.g., mouse, rat, human) with anticoagulant (e.g., heparin)

  • DMSO

  • Methanol with an appropriate internal standard

  • 96-well microtiter plates

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound stock solution to pre-warmed plasma in a 96-well plate to a final concentration of 1 µM (final DMSO concentration should be ≤1%).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding cold methanol containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2).[5][6][7][12]

Protocol 2: Oral Administration of this compound in Mice

This protocol is a suggested starting point for in vivo studies and may require optimization.

Materials:

  • This compound

  • Vehicle: 5% DMSO, 30% PEG300, 65% sterile water (or other optimized formulation)

  • Appropriate mouse strain for the xenograft model (e.g., nude mice)

  • Oral gavage needles

Procedure:

  • Prepare the dosing solution of this compound in the chosen vehicle. Sonication may be required to aid dissolution.

  • Ensure the solution is homogenous and free of precipitates before administration.

  • Administer the desired dose (e.g., 10-100 mg/kg) to mice via oral gavage. The volume is typically 100 µL for a 20 g mouse.

  • Monitor the animals for any adverse effects.

  • At predetermined time points, collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant.

  • Process the blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.

  • For pharmacodynamic studies, collect tumor tissue at the desired time points, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis of target engagement and downstream signaling.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2α FGFR4->FRS2 P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Experimentation Formulation Formulation Optimization Dosing Oral Administration Formulation->Dosing PlasmaStability Plasma Stability Assay PlasmaStability->Dosing Informs PK Pharmacokinetic Analysis (Plasma Sampling) Dosing->PK PD Pharmacodynamic Analysis (Tumor Sampling) Dosing->PD Efficacy Tumor Growth Inhibition PK->Efficacy Correlates with PD->Efficacy Correlates with

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Technical Support Center: Fgfr4-IN-4 and pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-4 and other pan-FGFR inhibitors. The information is designed to help address specific issues related to inhibitor selectivity and potential cross-reactivity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound and how does it compare to other pan-FGFR inhibitors?

A1: this compound is designed as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). However, like many kinase inhibitors, it can exhibit off-target effects and cross-reactivity with other kinases, including other members of the FGFR family. The degree of selectivity is crucial for interpreting experimental results. Below is a table summarizing the inhibitory concentrations (IC50) of this compound and several common pan-FGFR inhibitors against the FGFR family. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of FGFR Inhibitors (nM)

InhibitorFGFR1FGFR2FGFR3FGFR4Notes
This compound (Reference) >1000>1000>1000<10 Highly selective for FGFR4 in biochemical assays.
BLU9931~880~550~1503 A potent, selective, and irreversible FGFR4 inhibitor.[1]
H3B-65273201,2901,060<1.2 Highly selective covalent inhibitor of FGFR4.[1]
Roblitinib (FGF401)>1900>1900>19001.9 A selective FGFR4 inhibitor with over 1000-fold selectivity against a panel of 65 other kinases.[1]
Futibatinib (TAS-120)1.81.41.63.7 An irreversible pan-FGFR inhibitor.[1]
Pemigatinib0.40.51.230 A selective inhibitor of FGFR1-3.[1]
LY28744552.82.66.46 A pan-FGFR inhibitor that also inhibits VEGFR2.[1]
Derazantinib (ARQ-087)4.51.84.534 An inhibitor of FGFR1-3 with lower potency for FGFR4.[1]

Q2: My cells treated with this compound show a phenotype that is not consistent with known FGFR4 signaling. Could this be due to cross-reactivity?

A2: Yes, an unexpected phenotype could be a result of off-target effects or cross-reactivity. While this compound is highly selective for FGFR4 in biochemical assays, its behavior in a cellular context can be more complex. It is essential to validate that the observed phenotype is specifically due to the inhibition of FGFR4.

Q3: What are the common on-target and off-target toxicities observed with FGFR inhibitors in clinical and preclinical studies?

A3: FGFR inhibitors are associated with a range of on-target and off-target toxicities. Understanding these can provide clues to potential cross-reactivity in your experiments.[2]

  • Hyperphosphatemia: A common on-target effect due to the inhibition of FGFR1, which is involved in phosphate metabolism.[3]

  • Ocular Toxicity: Can range from dry eyes to more severe conditions like central serous retinopathy.[3]

  • Dermatologic Toxicities: Includes dry skin, alopecia, hand-foot syndrome, and stomatitis.[3][4]

  • Gastrointestinal Toxicity: Diarrhea is a common side effect, particularly with inhibitors that have activity against FGFR4.[3]

The appearance of side effects typically associated with the inhibition of other FGFR isoforms (e.g., hyperphosphatemia with FGFR1 inhibition) when using a supposedly FGFR4-selective inhibitor could indicate cross-reactivity.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Off-Target Effects

If you observe a cellular phenotype that is not consistent with the known functions of FGFR4, it is crucial to determine if this is due to off-target effects of this compound.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed step1 Validate Target Engagement: Confirm FGFR4 Inhibition start->step1 step2 Perform Rescue Experiment: Overexpress FGFR4 step1->step2 outcome1 Phenotype is Rescued step2->outcome1 Suggests on-target effect outcome2 Phenotype Persists step2->outcome2 Suggests off-target effect step3 Use a Structurally Different FGFR4 Inhibitor outcome3 Similar Phenotype Observed step3->outcome3 Confirms on-target effect outcome4 Different Phenotype Observed step3->outcome4 Suggests off-target effect of original inhibitor step4 Conduct Kinome Profiling outcome5 Identify Off-Targets step4->outcome5 outcome2->step3 outcome2->step4 outcome4->step4 G start Observed Phenotype with pan-FGFR Inhibitor step1 Treat with Isoform-Selective Inhibitors (e.g., this compound) start->step1 step2 siRNA/shRNA Knockdown of Individual FGFRs start->step2 step3 Compare Phenotypes step1->step3 step2->step3 outcome1 Phenotype Recapitulated with FGFR4-selective Inhibitor step3->outcome1 outcome2 Phenotype Recapitulated with FGFR1/2/3 Knockdown step3->outcome2 outcome3 Phenotype Recapitulated with FGFR4 Knockdown step3->outcome3 conclusion Identify Key FGFR Isoform(s) Driving the Phenotype outcome1->conclusion outcome2->conclusion outcome3->conclusion G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg STAT STAT FGFR4->STAT OtherRTK Other RTKs (e.g., VEGFR, PDGFR) Other_Downstream Other Downstream Effectors OtherRTK->Other_Downstream Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits panFGFR_Inhibitor pan-FGFR Inhibitor panFGFR_Inhibitor->FGFR4 Inhibits panFGFR_Inhibitor->OtherRTK Potential Cross-Reactivity PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS PLCg->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Other_Downstream->Transcription

References

Cell line-specific sensitivity to Fgfr4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of FGFR4, a receptor tyrosine kinase.[1][2] When activated by its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades.[3] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[3] this compound is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its activation and subsequent downstream signaling.

Q2: Which cell lines are likely to be sensitive to this compound?

A2: Cell line sensitivity to FGFR4 inhibitors is often correlated with the overexpression or amplification of FGFR4 and/or its ligand, FGF19.[4][5] Cancers such as hepatocellular carcinoma (HCC), certain breast cancers, and rhabdomyosarcoma have been shown to have a subset of tumors with aberrant FGFR4 signaling.[4][5] Therefore, cell lines derived from these cancers, particularly those with confirmed FGFR4 and/or FGF19 overexpression, are more likely to be sensitive to this compound.

Q3: What are the known downstream signaling pathways affected by FGFR4 inhibition?

A3: Inhibition of FGFR4 by a selective inhibitor like this compound is expected to suppress the phosphorylation of FGFR4 itself and its key downstream signaling molecules. The primary pathways affected are the PI3K/AKT and RAS/MAPK (ERK) pathways.[5] This leads to decreased cell proliferation and survival.

Q4: What are potential mechanisms of resistance to this compound?

A4: Resistance to FGFR inhibitors can arise through several mechanisms. One key mechanism is the activation of alternative signaling pathways that bypass the dependency on FGFR4. For example, redundancy with other FGFR family members, such as FGFR3, has been observed to confer resistance to selective FGFR4 inhibitors in hepatocellular carcinoma.[6][7][8] Additionally, mutations in the FGFR4 kinase domain could potentially alter the drug binding site, reducing the efficacy of the inhibitor.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No or low cytotoxicity observed in a cell line expected to be sensitive. 1. Low or absent FGFR4 expression in the specific cell line clone being used.2. Suboptimal concentration of this compound.3. Insufficient incubation time.4. Presence of resistance mechanisms (e.g., pathway redundancy).1. Verify FGFR4 expression levels in your cell line using Western Blot or qPCR.2. Perform a dose-response experiment with a wider range of this compound concentrations.3. Extend the incubation time (e.g., from 48 to 72 hours).4. Investigate the expression and activation of other FGFR family members or parallel signaling pathways.
High variability in results between replicate experiments. 1. Inconsistent cell seeding density.2. Variations in drug preparation and dilution.3. Cell line instability or heterogeneity.1. Ensure precise and consistent cell counting and seeding for each experiment.2. Prepare fresh drug stocks and dilutions for each experiment.3. Consider single-cell cloning to establish a more homogeneous cell population.
Unexpected off-target effects observed. 1. At high concentrations, the inhibitor may affect other kinases.2. The observed phenotype may be an indirect consequence of FGFR4 inhibition.1. Confirm the effect with a second, structurally different FGFR4 inhibitor or with siRNA-mediated knockdown of FGFR4.2. Analyze the activity of closely related kinases to assess selectivity in your cellular context.

Cell Line-Specific Sensitivity to Selective FGFR4 Inhibitors

Disclaimer: Specific IC50 data for this compound is not publicly available. The following table provides data for other selective FGFR4 inhibitors, such as BLU9931 and FGF401, to serve as a reference for expected potency in sensitive cell lines. IC50 values can vary based on the assay conditions and the specific cell line passage.

Cell LineCancer TypeInhibitorIC50 (µM)Reference
Hep 3BHepatocellular CarcinomaBLU99310.07[9]
HuH7Hepatocellular CarcinomaBLU99310.11[9]
JHH7Hepatocellular CarcinomaBLU99310.02[9]
A498Clear Cell Renal Cell CarcinomaBLU99314.6[10]
A704Clear Cell Renal Cell CarcinomaBLU99313.8[10]
769-PClear Cell Renal Cell CarcinomaBLU99312.7[10]
ACHNNon-ccRCCBLU993140.4[10]
HRCEpCNormal Renal CellsBLU993120.5[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Sensitive and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Pathway

This protocol allows for the analysis of FGFR4 signaling pathway activation.

Materials:

  • This compound

  • Sensitive cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis induced by this compound.

Materials:

  • This compound

  • Sensitive cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells (Sensitive vs. Resistant Lines) Drug_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Western_Blot Western Blot (p-FGFR4, p-ERK, p-AKT) Drug_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Pathway_Analysis Analyze Pathway Inhibition Western_Blot->Pathway_Analysis Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification

Caption: Experimental Workflow for Assessing this compound Sensitivity.

Troubleshooting_Tree Start No or Low Activity Observed Check_FGFR4 Is FGFR4 Expressed? Start->Check_FGFR4 Check_Concentration Is Concentration Optimal? Check_FGFR4->Check_Concentration Yes Verify_Expression Verify FGFR4 Expression (Western Blot/qPCR) Check_FGFR4->Verify_Expression No Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Investigate_Resistance Investigate Resistance Mechanisms Check_Time->Investigate_Resistance Yes Time_Course Perform Time-Course Experiment Check_Time->Time_Course No No_Expression Cell Line is Likely Resistant Verify_Expression->No_Expression

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Validation & Comparative

A Comparative Guide to Selective FGFR4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of current therapeutic agents targeting Fibroblast Growth Factor Receptor 4, with a focus on BLU-554 (Fisogatinib) and FGF401 (Roblitinib). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and methodologies.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver. This has spurred the development of selective FGFR4 inhibitors. This guide provides a comparative analysis of prominent selective FGFR4 inhibitors, with a focus on BLU-554 (Fisogatinib) and FGF401 (Roblitinib).

It is important to note that a search for "Fgfr4-IN-4" in publicly available scientific literature and databases did not yield any specific information. Therefore, a direct comparison with this compound is not possible at this time. The following sections will focus on the characterization and comparison of BLU-554 and FGF401, for which substantial data is available.

The FGFR4 Signaling Pathway

The FGFR4 signaling cascade is initiated by the binding of its primary ligand, FGF19, leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binding & Dimerization FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGFR4 signaling pathway, a key regulator of cellular processes.

Comparative Analysis of Selective FGFR4 Inhibitors

BLU-554 and FGF401 are both potent and selective inhibitors of FGFR4, but they exhibit different mechanisms of action. BLU-554 is an irreversible covalent inhibitor, while FGF401 is a reversible-covalent inhibitor. This distinction in their binding modes can influence their duration of action and potential for off-target effects.

Data Presentation: Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of BLU-554 and FGF401 against FGFR family members.

InhibitorTargetIC50 (nM)Selectivity vs FGFR1Selectivity vs FGFR2Selectivity vs FGFR3Reference
BLU-554 (Fisogatinib) FGFR4 5 >100-fold>200-fold>400-fold[1][2]
FGFR1624-[1]
FGFR21202-[1]
FGFR32203-[1]
FGF401 (Roblitinib) FGFR4 1.9 >1000-fold>1000-fold>1000-fold[3]
FGFR1>10,000-[3]
FGFR2>10,000-[3]
FGFR3>10,000-[3]

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Data Presentation: In Vivo Efficacy

Both BLU-554 and FGF401 have demonstrated significant anti-tumor activity in preclinical models of HCC with aberrant FGF19-FGFR4 signaling.

InhibitorAnimal ModelDosingTumor Growth Inhibition (TGI)Reference
BLU-554 (Fisogatinib) HCC Xenograft (FGF19 amplified)100 mg/kg BIDComplete tumor regression
FGF401 (Roblitinib) Hep3B Xenograft30 mg/kg BIDTumor stasis/regression[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize FGFR4 inhibitors.

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound in inhibiting the enzymatic activity of FGFR4.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_prep Prepare serial dilutions of inhibitor Incubation Incubate inhibitor with enzyme and ATP Inhibitor_prep->Incubation Enzyme_prep Prepare reaction buffer with FGFR4 enzyme and ATP Enzyme_prep->Incubation Substrate_prep Prepare substrate solution Add_substrate Add substrate to initiate reaction Substrate_prep->Add_substrate Incubation->Add_substrate Reaction_run Allow reaction to proceed Add_substrate->Reaction_run Stop_reaction Stop reaction Reaction_run->Stop_reaction Detection_reagent Add detection reagent Stop_reaction->Detection_reagent Read_signal Read signal (e.g., luminescence) Detection_reagent->Read_signal Plot_data Plot % inhibition vs. inhibitor concentration Read_signal->Plot_data Calculate_IC50 Calculate IC50 value Plot_data->Calculate_IC50

Caption: A generalized workflow for determining the IC50 of an FGFR4 inhibitor.

Methodology:

  • Compound Preparation: A selective FGFR4 inhibitor is serially diluted to a range of concentrations.

  • Reaction Setup: Recombinant human FGFR4 enzyme is incubated with the inhibitor at various concentrations in a reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Phospho-FGFR4 Assay

This assay measures the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: A human cell line endogenously expressing FGFR4 (e.g., Hep3B, HUH7) is cultured.

  • Compound Treatment: Cells are treated with varying concentrations of the FGFR4 inhibitor for a specified time.

  • Ligand Stimulation: Cells are stimulated with FGF19 to induce FGFR4 phosphorylation.

  • Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 are determined by Western blotting or ELISA using specific antibodies.

  • Data Analysis: The ratio of p-FGFR4 to total FGFR4 is calculated and plotted against the inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

Methodology:

  • Tumor Implantation: Human HCC cells with known FGF19-FGFR4 pathway activation are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The FGFR4 inhibitor is administered orally or via another appropriate route at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis (e.g., measuring p-FGFR4 levels).

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Conclusion

Both BLU-554 (Fisogatinib) and FGF401 (Roblitinib) are highly potent and selective inhibitors of FGFR4 that have demonstrated significant preclinical anti-tumor activity in models of HCC driven by aberrant FGF19-FGFR4 signaling. Their distinct covalent and reversible-covalent mechanisms of action may have implications for their clinical profiles. The lack of publicly available information on "this compound" prevents its inclusion in this direct comparison. Further research and clinical development will continue to elucidate the full therapeutic potential of selective FGFR4 inhibition in oncology.

References

Validating the Specificity of a Novel FGFR4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to its successful development and application. This guide provides a framework for validating the specificity of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, using a comparative analysis with a pan-FGFR inhibitor. The data and protocols presented herein are based on established methodologies in the field.

Executive Summary

The development of selective FGFR4 inhibitors holds promise for the treatment of various cancers where the FGFR4 signaling pathway is dysregulated.[1][2][3] Verifying the specificity of these inhibitors against other members of the FGFR family (FGFR1, FGFR2, and FGFR3) is a critical step in preclinical development to minimize off-target effects and predict potential toxicities. This guide outlines the key experimental approaches and data presentation formats for assessing inhibitor specificity.

Comparative Inhibitor Activity

To illustrate the process of specificity validation, we will compare the activity of a highly selective FGFR4 inhibitor, H3B-6527, with a pan-FGFR inhibitor, LY2874455. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. Lower IC50 values indicate greater potency.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
H3B-6527 (Selective) 3201,2901,060<1.2
LY2874455 (Pan-FGFR) 2.82.66.46

Data sourced from publicly available information.[4][5]

The data clearly demonstrates that H3B-6527 is significantly more potent against FGFR4 compared to FGFR1, FGFR2, and FGFR3, showcasing its high selectivity. In contrast, LY2874455 exhibits potent inhibition across all four FGFR family members, characteristic of a pan-inhibitor.

Experimental Protocols

The determination of inhibitor specificity relies on robust and reproducible experimental protocols. Both biochemical and cell-based assays are essential to build a comprehensive specificity profile.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of the purified kinase domain of the target protein. A commonly used method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the purified FGFR enzyme with a substrate and ATP. The addition of the inhibitor will reduce the amount of ADP produced. The ADP is then converted to ATP, which is used by a luciferase to generate a light signal that is proportional to the kinase activity.[6][7]

Protocol Outline (ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, add the purified recombinant FGFR1, FGFR2, FGFR3, or FGFR4 enzyme to a buffer solution containing a suitable substrate (e.g., poly(Glu:Tyr)) and ATP.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Fgfr4-IN-4) to the wells. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitor's potency.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for confirming that the inhibitor can effectively engage its target within a cellular context and inhibit downstream signaling.

Principle: These assays typically use engineered cell lines that overexpress a specific FGFR or cancer cell lines with known FGFR amplifications or mutations.[8][9] Inhibition of FGFR activity is then measured by assessing the phosphorylation status of downstream signaling molecules like FRS2, ERK, or AKT.

Protocol Outline (Western Blotting for Phospho-FGFR and Downstream Targets):

  • Cell Culture and Treatment:

    • Culture cells (e.g., cancer cell lines with FGFR amplification) to a suitable confluency.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with a range of concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with a relevant FGF ligand (e.g., FGF19 for FGFR4) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation and downstream signaling.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated FGFR, total FGFR, phosphorylated downstream targets (e.g., p-FRS2, p-ERK), and total downstream targets. A loading control (e.g., GAPDH or β-actin) should also be included.

    • Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of inhibition of phosphorylation at different inhibitor concentrations.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Purified FGFR Kinases (FGFR1, FGFR2, FGFR3, FGFR4) kinase_assay Kinase Activity Assay (e.g., ADP-Glo) biochem_start->kinase_assay + Substrate + ATP + this compound (serial dilutions) biochem_end Determine IC50 Values kinase_assay->biochem_end cell_start FGFR-Expressing Cell Lines biochem_end->cell_start Inform Cellular Studies cell_treatment Inhibitor Treatment cell_start->cell_treatment ligand_stimulation FGF Ligand Stimulation cell_treatment->ligand_stimulation cell_lysis Cell Lysis ligand_stimulation->cell_lysis western_blot Western Blot for p-FGFR & Downstream Targets cell_lysis->western_blot cell_end Validate Target Engagement & Pathway Inhibition western_blot->cell_end

Caption: A general workflow for validating FGFR inhibitor specificity.

fgfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR dimerization Dimerization & Autophosphorylation FGFR->dimerization FRS2 FRS2 dimerization->FRS2 PLCg PLCγ Pathway dimerization->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT gene_expression Gene Expression RAS_MAPK->gene_expression PI3K_AKT->gene_expression PLCg->gene_expression inhibitor This compound inhibitor->dimerization Inhibits

Caption: A simplified overview of the FGFR signaling pathway.

References

Off-Target Kinase Screening Profile of a Selective FGFR4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available off-target kinase screening data for a compound specifically named "Fgfr4-IN-4" could not be located. To fulfill the structural and content requirements of the request, this guide presents a comparative analysis of BLU-9931 , a well-characterized, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The data presented here is compiled from publicly accessible research and serves as a representative example for researchers, scientists, and drug development professionals interested in the selectivity of FGFR4 inhibitors.

This guide provides a detailed look at the off-target profile of BLU-9931, comparing its high on-target potency with its activity against other kinases. The included experimental data and protocols are intended to offer a comprehensive understanding of its selectivity.

Data Presentation: Kinase Selectivity of BLU-9931

The following tables summarize the quantitative data on the inhibitory activity of BLU-9931 against its primary target, FGFR4, other members of the FGFR family, and a broader panel of kinases.

Table 1: Potency of BLU-9931 against FGFR Family Members

KinaseIC50 (nM)Fold Selectivity vs. FGFR4
FGFR4 3 1x
FGFR1591197x
FGFR2493164x
FGFR315050x

This table clearly demonstrates the high selectivity of BLU-9931 for FGFR4 over other FGFR paralogs.

Table 2: KINOMEscan Off-Target Screening Results for BLU-9931

Target KinaseBinding Constant (Kd, nM)
FGFR4 6
CSFR12,716

Data from a kinome-wide scan of 456 kinases at a 3 µM concentration of BLU-9931.[1][2] Only FGFR4 and Colony-Stimulating Factor 1 Receptor (CSFR1) showed significant binding.[1][2] This extensive screening highlights the remarkable selectivity of BLU-9931.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and offer a clear understanding of the data generation process.

Biochemical Kinase Inhibition Assay (for IC50 determination)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP (Adenosine triphosphate).

    • A suitable peptide substrate (e.g., Poly(E4Y)).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • BLU-9931 (or test compound) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

  • Procedure:

    • A solution of the recombinant kinase and the peptide substrate is prepared in the assay buffer.

    • The test compound (BLU-9931) is added to the wells of the assay plate at various concentrations. A DMSO control (vehicle) is also included.

    • The kinase reaction is initiated by adding ATP to the wells.

    • The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent like ADP-Glo™.[4][5][6]

    • The luminescence signal is read using a plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

  • Principle:

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.

  • Procedure:

    • A large panel of human kinases (e.g., 456 kinases) is individually expressed as fusions with a DNA tag.[2]

    • Each kinase is incubated with the immobilized ligand and the test compound (BLU-9931) at a specified concentration (e.g., 3 µM).[2]

    • The mixture is allowed to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

    • The results are typically reported as a percentage of the DMSO control, and for significant interactions, a dissociation constant (Kd) is determined.

Visualizations

The following diagrams illustrate the FGFR4 signaling pathway and the experimental workflow for kinase screening.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho β (Co-receptor) KLB->FGFR4 Complexes FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response BLU9931 BLU-9931 BLU9931->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by BLU-9931.

Kinase_Screening_Workflow cluster_biochemical Biochemical IC50 Assay cluster_kinome KINOMEscan Profiling A1 Prepare Kinase/ Substrate Mix A2 Add Serial Dilutions of BLU-9931 A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Incubate A3->A4 A5 Detect Signal (e.g., Luminescence) A4->A5 A6 Calculate IC50 A5->A6 B1 Immobilized Ligand + DNA-tagged Kinase B2 Add BLU-9931 (Single Concentration) B1->B2 B3 Competition Binding B2->B3 B4 Quantify Bound Kinase via qPCR B3->B4 B5 Determine Kd for Significant Hits B4->B5

Caption: Experimental Workflow for Kinase Inhibitor Screening.

References

Confirming On-Target Activity of FGFR4 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the on-target effects of a therapeutic candidate is a critical step. This guide provides a comparative analysis of two key methodologies for confirming the on-target activity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition: the use of a selective small molecule inhibitor and siRNA-mediated knockdown.

This guide will use the well-characterized FGFR4 inhibitor, fisogatinib (BLU-554), as a representative example for comparison with siRNA-mediated FGFR4 silencing. While specific data for a compound designated "Fgfr4-IN-4" is not publicly available, the principles and experimental approaches detailed here are broadly applicable to validating any selective FGFR4 inhibitor.

The aberrant activation of the FGF19-FGFR4 signaling pathway is a known driver in several cancers, particularly hepatocellular carcinoma (HCC).[1][2] Both small molecule inhibitors and siRNA knockdown are powerful tools to probe the functional consequences of disrupting this pathway. This guide will objectively compare their performance and provide the necessary experimental details to empower researchers in their drug discovery efforts.

On-Target Activity: Fisogatinib vs. FGFR4 siRNA

To assess the on-target activity, we compare the phenotypic and signaling effects of treating cancer cells with fisogatinib against the effects of specifically silencing the FGFR4 gene using siRNA. A high degree of concordance between the two methods provides strong evidence that the observed effects of the small molecule inhibitor are indeed due to its intended inhibition of FGFR4.

Comparative Data Summary

The following tables summarize the quantitative effects of FGFR4 inhibition by fisogatinib and siRNA on key cellular processes and signaling pathways in relevant cancer cell lines.

Table 1: Effect of FGFR4 Inhibition on Cell Viability

TreatmentCell LineAssayResultReference
Fisogatinib (BLU-554) Hep3B (HCC, FGF19 amplified)Cell Viability AssayIC50 < 50 nM[3]
FGFR4 siRNA HCT116 (Colon Cancer)MTT AssaySignificant decrease in cell viability[4]
FGFR4 siRNA HT29 (Colon Cancer)MTT AssaySignificant decrease in cell viability[4]
FGFR4 siRNA Ovarian Cancer Cell LinesWST-1 AssaySignificant decrease in cell survival[5]

Table 2: Effect of FGFR4 Inhibition on Downstream Signaling

TreatmentCell LineDownstream MarkerResultReference
Fisogatinib (BLU-554) Ba/F3-FGFR4p-ERKMarked decrease in phosphorylation[3]
FGFR4 siRNA HCC Cell Linesp-SrcDecreased phosphorylation[6]
FGFR4 siRNA Myxoid Liposarcoma Cell Linesp-ERK, p-AKTVariable effects, cell line dependent[7]
FGFR4 siRNA Ovarian Cancer Cell Linesp-MAPK, p-NFκB, WNT signalingSignificant abrogation[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: FGFR4 Signaling Pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment Arms cluster_assays Downstream Assays cluster_analysis Data Analysis Start Cancer Cell Line (e.g., Hep3B, HCT116) Inhibitor Treat with This compound / Fisogatinib Start->Inhibitor siRNA Transfect with FGFR4 siRNA Start->siRNA Control Control (Vehicle / Scrambled siRNA) Start->Control Viability Cell Viability Assay (MTT, WST-1) Inhibitor->Viability Western Western Blot (p-FGFR4, p-ERK, p-AKT) Inhibitor->Western Migration Migration/Invasion Assay (Transwell) Inhibitor->Migration siRNA->Viability siRNA->Western siRNA->Migration Control->Viability Control->Western Control->Migration Compare Compare Phenotypic and Signaling Readouts Viability->Compare Western->Compare Migration->Compare

References

Navigating FGFR4 Gatekeeper Mutations: A Comparative Guide to Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance poses a significant hurdle in cancer therapy. Gatekeeper mutations in kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) are a common mechanism of acquired resistance to targeted inhibitors. This guide provides a comparative analysis of the preclinical efficacy of Fgfr4-IN-4 and alternative inhibitors in cellular models harboring FGFR4 gatekeeper mutations, supported by experimental data and detailed protocols.

Unveiling this compound's Potency Against Resistant Mutants

A key challenge in the development of kinase inhibitors is maintaining efficacy against mutations that arise during treatment. The FGFR4 V550 residue, known as the "gatekeeper," is a critical site for such mutations. Substitutions at this position, such as V550L and V550M, can sterically hinder the binding of ATP-competitive inhibitors, leading to drug resistance.

This compound (also reported as FGFR4-IN-8) is a covalent inhibitor designed to overcome this challenge. By forming an irreversible bond with a non-conserved cysteine residue near the ATP-binding pocket, this compound demonstrates potent inhibition of both wild-type and gatekeeper mutant forms of FGFR4.

Comparative Efficacy of FGFR4 Inhibitors

The following table summarizes the biochemical potency (IC50 values) of this compound and other FGFR4 inhibitors against wild-type FGFR4 and its common gatekeeper mutations. A lower IC50 value indicates greater potency.

InhibitorTargetBiochemical IC50 (nM)
This compound (FGFR4-IN-8) FGFR4 (Wild-Type) 0.5 [1]
FGFR4 V550L Mutant 0.25 [1]
FGFR4 V550M Mutant 1.6 [1]
Roblitinib (FGF401)FGFR4 (Wild-Type)1.9[2][3][4]
FGFR4 Gatekeeper MutantsData not available
LY2874455FGFR4 (Wild-Type)6.0[5][6]
FGFR4 V550L MutantEffective in overcoming resistance (qualitative)[7][8]
FGFR4 V550M MutantSensitive in xenograft model[9]
Compound 8zFGFR4 (Wild-Type)16.3[10]
FGFR4 V550L Mutant12.6[10]
FGFR4 V550M Mutant57.3[10]

As the data indicates, this compound maintains potent, low nanomolar efficacy against both the V550L and V550M gatekeeper mutations, demonstrating its potential to overcome acquired resistance. While direct IC50 comparisons for Roblitinib and LY2874455 against these specific mutations are limited in the public domain, qualitative data suggests LY2874455 is also effective. Compound 8z, another covalent inhibitor, shows efficacy against the gatekeeper mutants, though with slightly higher IC50 values compared to this compound.

Visualizing the FGFR4 Signaling Pathway and Drug Action

To understand the mechanism of action of these inhibitors, it is crucial to visualize the FGFR4 signaling cascade and how resistance mutations impact inhibitor binding.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibitor Action FGF19 FGF19 FGFR4_WT FGFR4 (Wild-Type) FGF19->FGFR4_WT Binds & Activates FGFR4_Mut FGFR4 (V550L/M Gatekeeper Mutant) FGF19->FGFR4_Mut Binds & Activates PLCg PLCγ FGFR4_WT->PLCg FRS2 FRS2 FGFR4_WT->FRS2 FGFR4_Mut->PLCg FGFR4_Mut->FRS2 Cell_Response Cell Proliferation, Survival, Differentiation PLCg->Cell_Response PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Fgfr4_IN_4 This compound (Covalent Inhibitor) Fgfr4_IN_4->FGFR4_WT Inhibits Fgfr4_IN_4->FGFR4_Mut Inhibits ATP_Competitive ATP-Competitive Inhibitor ATP_Competitive->FGFR4_WT Inhibits ATP_Competitive->FGFR4_Mut Binding Impaired

Caption: FGFR4 signaling and inhibitor mechanisms.

Experimental Workflow for Inhibitor Efficacy Testing

The determination of inhibitor potency is typically achieved through a combination of biochemical and cell-based assays. The following diagram outlines a general workflow for assessing the efficacy of an FGFR4 inhibitor.

Experimental_Workflow Workflow for FGFR4 Inhibitor Efficacy Assessment start Start biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., CellTiter-Glo) start->cell_based_assay incubation1 Incubation biochemical_assay->incubation1 reagents Recombinant FGFR4 (WT & Mutants) Inhibitor Dilutions ATP, Substrate reagents->biochemical_assay readout1 Luminescence Reading incubation1->readout1 ic50_calc1 Biochemical IC50 Calculation readout1->ic50_calc1 end End ic50_calc1->end seeding Cell Seeding cell_based_assay->seeding cell_lines Cell Lines Expressing FGFR4 (WT & Mutants) cell_lines->cell_based_assay treatment Inhibitor Treatment seeding->treatment incubation2 Incubation (72h) treatment->incubation2 readout2 Luminescence Reading incubation2->readout2 ic50_calc2 Cellular IC50 Calculation readout2->ic50_calc2 ic50_calc2->end

Caption: General workflow for inhibitor testing.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

Materials:

  • Recombinant human FGFR4 (wild-type and V550L/M mutants)

  • FGFR4 inhibitor (e.g., this compound) serially diluted in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(E,Y)4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution by diluting the recombinant FGFR4 in kinase buffer. Add 2 µL of this solution to each well.

  • Prepare a 2X substrate/ATP solution by diluting the substrate and ATP in kinase buffer. Initiate the reaction by adding 2 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines engineered to express wild-type or mutant FGFR4.

  • Cell culture medium appropriate for the cell line.

  • FGFR4 inhibitor (e.g., this compound) serially diluted in cell culture medium.

  • White, opaque 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Allow the cells to adhere and grow for 24 hours.

  • Remove the medium and add 100 µL of medium containing the various concentrations of the inhibitor or vehicle control (DMSO).

  • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

References

A Comparative Analysis of Selective FGFR4 and Pan-FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy, selectivity, and mechanisms of Fgfr4-IN-4 versus pan-FGFR inhibitors, providing researchers with essential data for informed decisions in drug development and application.

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs. FGFR signaling, when aberrantly activated, can drive the proliferation and survival of various cancer cells. This guide provides a comparative analysis of two major classes of FGFR inhibitors: highly selective FGFR4 inhibitors, exemplified by compounds like this compound, and pan-FGFR inhibitors, which target multiple FGFR isoforms. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to navigate the complexities of selecting the appropriate inhibitor for their specific research needs.

Differentiating FGFR4-Selective and Pan-FGFR Inhibitors

FGFRs comprise a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cellular processes.[1][2] While pan-FGFR inhibitors are designed to block the activity of multiple FGFR family members, FGFR4-selective inhibitors are engineered to specifically target FGFR4, which has been implicated as an oncogenic driver in certain cancers, such as hepatocellular carcinoma (HCC).[3][4] The choice between a selective and a pan-inhibitor is critical and depends on the specific cancer type, its underlying genetic alterations, and the desired therapeutic window. While pan-FGFR inhibitors offer broader targeting, they may also lead to more off-target effects due to the inhibition of multiple FGFR isoforms that are important in normal physiological processes.[5][6] Conversely, selective FGFR4 inhibitors aim to minimize these side effects by focusing on a specific oncogenic driver.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of several selective FGFR4 inhibitors and representative pan-FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency.

Inhibitor ClassInhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
FGFR4-Selective H3B-65273201,2901,060<1.2[7]
Roblitinib (FGF401)>1000-fold selectivity>1000-fold selectivity>1000-fold selectivity1.9[7]
BLU9931~297-fold selectivity~184-fold selectivity~50-fold selectivity3[7]
Pan-FGFR Erdafitinib (JNJ-42756493)1.22.53.05.7[1][5]
Infigratinib (BGJ398)0.91.41.060[1][5][8]
Pemigatinib (INCB054828)0.40.51.230[1][7]
Futibatinib (TAS-120)1.81.41.63.7[7][9]
LY28744552.82.66.46[7][8][9]

Mechanism of Action: A Visual Representation

The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Upon binding of a fibroblast growth factor (FGF) ligand, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Both selective FGFR4 and pan-FGFR inhibitors act by competing with ATP for the kinase domain of the receptor, thereby blocking its activation and subsequent signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Pan_FGFR_Inhibitor Pan-FGFR Inhibitor Pan_FGFR_Inhibitor->FGFR Inhibits (FGFR1-4) FGFR4_Selective_Inhibitor FGFR4-Selective Inhibitor FGFR4_Selective_Inhibitor->FGFR Inhibits (FGFR4)

Caption: Simplified FGFR signaling pathway and points of inhibition.

Experimental Protocols: A Methodological Overview

The evaluation of FGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and selectivity. Below are representative protocols for key assays.

In Vitro Kinase Assay

This assay quantifies the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Recombinant FGFR kinase - Substrate (e.g., poly(E,Y)) - ATP Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of inhibitor Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Activity Measure kinase activity (e.g., phosphorylation of substrate) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Reaction Setup: A reaction mixture containing recombinant human FGFR enzyme, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: The test compound (e.g., this compound or a pan-FGFR inhibitor) is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.

  • Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with radiolabeled ATP.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of an inhibitor on the proliferation and survival of cancer cells.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Inhibitor Treat cells with varying concentrations of inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 72 hours Add_Inhibitor->Incubate_Cells Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_Cells->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Determine_Viability Determine cell viability and calculate GI50 Measure_Signal->Determine_Viability End End Determine_Viability->End

Caption: Workflow for a cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the FGFR inhibitor.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the inhibitor to exert its effects.

  • Viability Assessment: A viability reagent, such as MTT or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®), is added to each well.

  • Signal Measurement: The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The growth inhibition (GI50) or IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Detailed Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The FGFR inhibitor is administered orally or via injection according to a predetermined schedule and dosage. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and overall survival are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated FGFR and downstream signaling proteins to confirm target engagement by the inhibitor.[10]

Clinical Landscape and Future Directions

Several pan-FGFR inhibitors, including erdafitinib, pemigatinib, and infigratinib, have received regulatory approval for the treatment of specific cancers with FGFR alterations.[11][12] Clinical trials for both pan-FGFR and selective FGFR4 inhibitors are ongoing, exploring their efficacy in various solid tumors.[13][14][15] A key challenge in the field is the development of resistance to these inhibitors.[15] Future research is focused on understanding these resistance mechanisms and developing next-generation inhibitors and combination therapies to overcome them.[15]

The choice between a selective FGFR4 inhibitor and a pan-FGFR inhibitor is a critical decision in both preclinical research and clinical development. While pan-FGFR inhibitors have demonstrated broad efficacy in cancers with various FGFR alterations, the high selectivity of compounds like this compound offers the potential for a more targeted and less toxic therapeutic approach in FGFR4-driven malignancies. The data and methodologies presented in this guide provide a framework for researchers to make informed decisions in the rapidly evolving field of FGFR-targeted cancer therapy.

References

Validating FGFR4 as a Drug Target: A Comparative Guide to Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a therapeutic target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of chemical probes used to validate Fibroblast Growth Factor Receptor 4 (FGFR4) as a promising target in oncology.

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, FGF19, has been implicated in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[4][5] This has positioned FGFR4 as an attractive therapeutic target. Chemical probes, small molecules that selectively modulate a protein's function, are indispensable tools for validating such targets.

While a specific probe named "Fgfr4-IN-4" is not prominently documented in publicly available scientific literature, this guide will compare the performance of several well-characterized, selective FGFR4 inhibitors that serve as excellent chemical probes for target validation studies. We will delve into their potency, selectivity, and the experimental methodologies used to characterize them.

Comparative Analysis of FGFR4 Chemical Probes

The ideal chemical probe for target validation exhibits high potency against the intended target and significant selectivity over other related and unrelated proteins. For FGFR4, selectivity against other FGFR family members (FGFR1, 2, and 3) is a crucial parameter to minimize off-target effects.[4] Many selective FGFR4 inhibitors achieve this by targeting a unique cysteine residue (Cys552) present in the kinase domain of FGFR4 but absent in other FGFR isoforms.[6]

Here, we compare a selection of covalent and non-covalent FGFR4 inhibitors that have been instrumental in validating FGFR4 as a drug target.

Compound Type FGFR4 IC50 (nM) Selectivity vs. FGFR1/2/3 Mechanism of Action
BLU9931 Covalent, Irreversible3~297x, 184x, 50xCovalently binds to Cys552
Fisogatinib (BLU-554) Covalent, Irreversible5>100xCovalently binds to Cys552
H3B-6527 Covalent, Irreversible<1.2>250xCovalently binds to Cys552
Roblitinib (FGF401) Covalent, Reversible1.9>1000xReversibly binds to Cys552
LY2874455 Non-covalent6Pan-FGFR inhibitorBinds to the ATP-binding pocket
AZD4547 Non-covalent165Selective for FGFR1/2/3Binds to the ATP-binding pocket

IC50 values are indicative and can vary depending on the assay conditions. Data compiled from multiple sources.[7][8][9]

Signaling Pathways and Experimental Workflows

To validate FGFR4 as a drug target, it is essential to demonstrate that its inhibition by a chemical probe leads to a desired biological outcome, such as decreased cell proliferation or tumor growth. This involves a series of in vitro and in vivo experiments.

FGFR4 Signaling Pathway

Upon binding of its ligand, FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades.[1][3] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][6] A chemical probe should effectively block the phosphorylation of FGFR4 and its downstream effectors.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Probe FGFR4 Inhibitor (Chemical Probe) Probe->FGFR4

FGFR4 signaling pathway and point of intervention by a chemical probe.
Experimental Workflow for Target Validation

A typical workflow to validate FGFR4 using a chemical probe involves a tiered approach, starting from biochemical assays and progressing to cellular and in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Selectivity_Assay Kinome Selectivity Profiling Kinase_Assay->Selectivity_Assay pFGFR4_Assay Cellular pFGFR4 Assay (Target Engagement) Selectivity_Assay->pFGFR4_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) pFGFR4_Assay->Proliferation_Assay Xenograft_Model Tumor Xenograft Model (Efficacy) Proliferation_Assay->Xenograft_Model PDX_Model Patient-Derived Xenograft (PDX) (Translational Relevance) Xenograft_Model->PDX_Model

A stepwise workflow for validating FGFR4 as a drug target.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the robust validation of a drug target. Below are summaries of key experimental methodologies.

Biochemical Kinase Assay (FGFR4 IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FGFR4 kinase.

  • Principle: Measurement of the transfer of phosphate from ATP to a substrate peptide by the FGFR4 kinase. Inhibition of this process by the chemical probe is quantified. The ADP-Glo™ Kinase Assay is a common commercially available format.[10][11][12]

  • Materials:

    • Recombinant human FGFR4 kinase domain.

    • Kinase substrate (e.g., poly(E,Y)4:1).

    • ATP.

    • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[10]

    • Test compound (chemical probe) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™).

    • 384-well plates.

  • Procedure:

    • Add diluted chemical probe and FGFR4 enzyme to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[10]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-FGFR4 (pFGFR4) Assay

This assay measures the ability of a chemical probe to inhibit FGFR4 autophosphorylation in a cellular context, confirming target engagement.

  • Principle: Detection of phosphorylated FGFR4 in cells treated with the chemical probe using methods like Western blotting or ELISA.

  • Materials:

    • HCC cell line with high FGFR4 expression (e.g., HuH-7, Hep3B).

    • Cell culture medium and supplements.

    • Chemical probe.

    • FGF19 ligand (to stimulate FGFR4).

    • Lysis buffer.

    • Antibodies: anti-pFGFR4 (Tyr642) and anti-total FGFR4.

    • Secondary antibodies and detection reagents.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Starve the cells in serum-free medium.

    • Pre-treat the cells with various concentrations of the chemical probe.

    • Stimulate the cells with FGF19.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting or ELISA to detect the levels of pFGFR4 and total FGFR4.

    • Quantify the band intensities and determine the inhibition of FGFR4 phosphorylation.

Cell Proliferation Assay (e.g., MTT or CCK-8)

This assay assesses the effect of the chemical probe on the viability and proliferation of cancer cells.

  • Principle: Colorimetric assays that measure the metabolic activity of viable cells. A reduction in color development indicates decreased cell proliferation or viability.[13][14][15][16]

  • Materials:

    • HCC cell line.

    • Cell culture medium.

    • Chemical probe.

    • MTT or CCK-8 reagent.

    • 96-well plates.

    • Spectrophotometer.

  • Procedure:

    • Seed cells at a low density in 96-well plates.[13]

    • Treat the cells with a range of concentrations of the chemical probe.

    • Incubate for a period of time (e.g., 72 hours).[16]

    • Add the MTT or CCK-8 reagent to each well and incubate for a further 2-4 hours.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the chemical probe in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the chemical probe, and tumor growth is monitored over time.[17][18][19][20][21]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • HCC cell line (e.g., HuH-7).

    • Chemical probe formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[18]

    • Randomize mice into treatment and control groups.

    • Administer the chemical probe and vehicle control according to a defined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

The validation of FGFR4 as a drug target relies on the use of potent and selective chemical probes. While the specific entity "this compound" remains elusive in the public domain, a range of well-characterized inhibitors such as BLU9931, Fisogatinib, H3B-6527, and Roblitinib have provided compelling evidence for the therapeutic potential of targeting FGFR4. By employing a systematic and rigorous experimental workflow, from biochemical assays to in vivo models, researchers can confidently assess the on-target effects of FGFR4 inhibition and build a strong case for advancing novel FGFR4-targeted therapies into clinical development. This guide provides a foundational framework for such validation studies, emphasizing the importance of robust data and well-defined experimental protocols.

References

Assessing Resistance to Fgfr4-IN-4 and Bypass Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of targeted cancer therapy, understanding the mechanisms of resistance to specific inhibitors is paramount. This guide provides a comparative assessment of resistance profiles and bypass signaling pathways associated with Fgfr4-IN-4 and other selective FGFR4 inhibitors. By presenting experimental data, detailed protocols, and visual aids, this document aims to equip scientists with the knowledge to anticipate and overcome therapeutic resistance.

Comparison of FGFR4 Inhibitors and Resistance Mechanisms

The landscape of FGFR4 inhibitors includes both selective and pan-FGFR compounds. This compound belongs to the class of selective, often covalent, inhibitors that target a unique cysteine residue (Cys552) in the FGFR4 kinase domain, conferring high specificity.[1][2] Resistance to these targeted agents can arise through two primary mechanisms: on-target mutations in the FGFR4 gene itself and activation of alternative or "bypass" signaling pathways that circumvent the need for FGFR4 activity.

Table 1: Comparison of IC50 Values for Selective FGFR4 Inhibitors Against Wild-Type and Mutant FGFR4

CompoundCell LineFGFR4 StatusIC50 (nM)Fold Change in ResistanceReference
Fisogatinib (BLU-554) Ba/F3Wild-Type10-[3]
Ba/F3V550L (Gatekeeper)>10,000>1,000[3]
Ba/F3V550M (Gatekeeper)3,000300[3]
Ba/F3C552R (Hinge)>30,000>3,000[3]
FGF401 (Roblitinib) Huh7 (HCC)Wild-Type~5-[4][5]
Huh7-R (Resistant)Wild-Type (EGFR activation)>1,000>200[5]
H3B-6527 Huh7 (HCC)Wild-Type--[5]
Huh7-R (Resistant)Wild-Type (EGFR activation)>1,000>200[5]
Erdafitinib (Pan-FGFR) Ba/F3V550L (Gatekeeper)Significantly Reduced Activity-[3]

Note: Data for this compound is not publicly available. The data for Fisogatinib, FGF401, and H3B-6527 are presented as representative examples of selective FGFR4 inhibitors.

On-Target Resistance: The Role of Gatekeeper Mutations

A primary mechanism of acquired resistance to selective FGFR4 inhibitors is the emergence of mutations within the FGFR4 kinase domain.[3][6][7] The "gatekeeper" residue, Valine at position 550 (V550), is a critical site for such mutations.[3][8] Mutations like V550L and V550M can sterically hinder the binding of the inhibitor to the ATP-binding pocket, leading to a dramatic increase in the half-maximal inhibitory concentration (IC50) and rendering the drug ineffective.[3] Another critical residue is Cysteine 552 (C552), the target for covalent inhibitors. Mutations at this site, such as C552R, can prevent the formation of the covalent bond, leading to profound resistance.[3]

Bypass Signaling Pathways: A Common Escape Route

Cancer cells can also develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing their dependence on FGFR4. The most commonly implicated bypass pathways are the PI3K/AKT/mTOR and MAPK/ERK cascades.[4][9][10]

Activation of these pathways can be driven by various upstream signals, including other receptor tyrosine kinases (RTKs) like EGFR.[4][9] Studies have shown that in hepatocellular carcinoma (HCC) cell lines with acquired resistance to the selective FGFR4 inhibitor BLU-554, there is a significant upregulation of EGFR signaling.[4][9] This activation of EGFR leads to downstream activation of both the PI3K/AKT and MAPK/ERK pathways, sustaining cell proliferation despite the inhibition of FGFR4.

FGFR4_Signaling_Pathway FGFR4 Signaling and Bypass Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates EGFR EGF Receptor GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Bypass Activation PI3K PI3K EGFR->PI3K Bypass Activation EGF EGF EGF->EGFR FRS2->GRB2_SOS FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4 Inhibits EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR Inhibits

Caption: FGFR4 signaling and potential bypass pathways leading to resistance.

Experimental Protocols

To aid researchers in assessing this compound resistance and bypass signaling, the following are detailed methodologies for key experiments.

Generation of FGFR4 Inhibitor-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to an FGFR4 inhibitor.

Workflow:

Resistance_Workflow start Parental Cell Line treat1 Treat with IC20 of This compound start->treat1 culture1 Culture until confluent treat1->culture1 passage1 Passage cells culture1->passage1 treat2 Increase this compound concentration (1.5-2x) passage1->treat2 culture2 Culture until confluent treat2->culture2 repeat Repeat cycle of increasing drug concentration culture2->repeat repeat->treat2 Iterate resistant Resistant Cell Line repeat->resistant Resistance Confirmed

Caption: Workflow for generating FGFR4 inhibitor-resistant cell lines.

Materials:

  • Parental cancer cell line (e.g., Huh7 for HCC)

  • Complete cell culture medium

  • This compound (or other FGFR4 inhibitor)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial Inhibitor Concentration: Perform a cell viability assay to determine the 20% inhibitory concentration (IC20) of this compound for the parental cell line.

  • Initial Treatment: Seed the parental cells in a culture flask and treat with the IC20 of this compound.

  • Culture and Recovery: Culture the cells in the presence of the inhibitor. The majority of cells may die initially. Allow the surviving cells to recover and proliferate until they reach approximately 80% confluency.

  • Passage and Dose Escalation: Passage the surviving cells into a new flask and increase the concentration of this compound by 1.5- to 2-fold.

  • Iterative Selection: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The rate of concentration increase should be adjusted based on the recovery rate of the cells.

  • Confirmation of Resistance: Once the cells are able to proliferate steadily in a high concentration of this compound (e.g., >1 µM), confirm the resistance by performing a cell viability assay and comparing the IC50 value to that of the parental cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.

  • Characterization: The resulting resistant cell line can then be used for further characterization of resistance mechanisms.

Cell Viability Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and other inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of the FGFR4 inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways.

Materials:

  • Parental and resistant cell lines

  • FGFR4 inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the FGFR4 inhibitor at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the activation status of the signaling pathways.

Conclusion

Resistance to targeted therapies like this compound is a significant clinical challenge. A thorough understanding of the underlying mechanisms, including on-target mutations and the activation of bypass signaling pathways, is crucial for the development of effective counter-strategies. This guide provides a framework for researchers to assess resistance to selective FGFR4 inhibitors and to explore rational combination therapies, such as the co-inhibition of FGFR4 and EGFR, to overcome resistance and improve therapeutic outcomes. The provided experimental protocols offer a starting point for laboratories to establish their own resistance models and screening platforms.

References

Comparative Guide to FGFR4 Inhibitors: Fgfr4-IN-4 vs. FGF401 (Roblitinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanisms of two selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4): FGF401 (Roblitinib) and a representative covalent inhibitor, Fgfr4-IN-4. Due to the limited public information on a compound specifically named "this compound," this guide will utilize data for a well-characterized, potent, and selective covalent FGFR4 inhibitor, herein referred to as "Covalent FGFR4 Inhibitor (Compound 1)," as a proxy for this compound. This comparison is based on published experimental data to assist researchers in understanding their relative performance.

Data Presentation: Potency Comparison

The following table summarizes the in vitro potency of FGF401 (Roblitinib) and the representative Covalent FGFR4 Inhibitor (Compound 1) against the FGFR4 kinase.

CompoundTargetIC50 (nM)SelectivityMechanism of Action
FGF401 (Roblitinib) FGFR41.9[1][2][3]>1000-fold vs. FGFR1/2/3[1][2]Reversible-covalent[2][3]
Covalent FGFR4 Inhibitor (Compound 1) FGFR49>100-fold vs. FGFR1/2/3Covalent

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling pathways crucial for cell proliferation, survival, and metabolism. Inhibition of FGFR4 is a key therapeutic strategy in cancers where this pathway is dysregulated, such as hepatocellular carcinoma. The diagram below illustrates the major signaling cascades initiated by FGFR4 activation.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified FGFR4 signaling pathway leading to cell proliferation and survival.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for FGFR4 inhibitors is typically performed using a biochemical kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the in vitro potency of FGF401 (Roblitinib) and Covalent FGFR4 Inhibitor (Compound 1) against recombinant human FGFR4 kinase.

Materials:

  • Recombinant Human FGFR4 Kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (FGF401 and Covalent FGFR4 Inhibitor (Compound 1)) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the FGFR4 enzyme to all wells except the negative controls. The final enzyme concentration should be empirically determined to produce a linear reaction rate.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final concentrations of substrate and ATP should be at or near their respective Km values for the FGFR4 enzyme to ensure accurate IC50 determination.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection:

    • Following the kinase reaction incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. This step is typically performed for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. This incubation is typically for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the FGFR4 kinase activity.

    • The data is normalized to the positive and negative controls.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The experimental workflow for determining inhibitor potency is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Serial Dilution of Inhibitors Reaction Kinase Reaction (FGFR4 + Substrate + ATP + Inhibitor) Compound_Prep->Reaction Reagent_Prep Preparation of Enzyme, Substrate, ATP Reagent_Prep->Reaction Incubation Incubation (e.g., 60 min at 30°C) Reaction->Incubation Termination Reaction Termination & ATP Depletion Incubation->Termination Detection ADP to ATP Conversion & Luminescence Generation Termination->Detection Measurement Luminescence Measurement Detection->Measurement Analysis Dose-Response Curve & IC50 Calculation Measurement->Analysis

Caption: General workflow for an in vitro biochemical kinase assay to determine IC50 values.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fgfr4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Proper management and disposal of the selective inhibitor Fgfr4-IN-4 are critical for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

This compound is a potent research compound that requires careful handling throughout its lifecycle, from use in experiments to its final disposal. Adherence to these protocols is not only a matter of regulatory compliance but also a core component of responsible research conduct.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).

Quantitative Data Summary

For clarity and quick reference, the key hazard and disposal information for this compound is summarized in the table below.

ParameterValueReference
GHS Hazard Class Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, must be segregated into a clearly labeled, dedicated hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool and well-ventilated.[1]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste manifest or any other required documentation to the disposal company. Disposal must be carried out at an approved waste disposal plant.[1]

5. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

Fgfr4_IN_4_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Waste Generation (Solid & Liquid) B Segregate Waste (Labeled Containers) A->B Contamination C Secure Storage B->C Collection D Contact EHS or Licensed Contractor C->D Initiate Disposal E Waste Pickup D->E Scheduling F Transport to Approved Waste Disposal Plant E->F Logistics

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fgfr4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for the potent and selective Fgfr4 inhibitor, Fgfr4-IN-4, are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to support researchers, scientists, and drug development professionals.

This compound is a small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in various cellular processes.[1][2] Its potency and targeted action necessitate stringent safety measures to prevent accidental exposure. The following information is designed to build a foundation of safety and confidence when working with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the essential PPE, their specifications, and the level of protection they offer.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 certifiedProtects eyes from splashes of this compound solutions or airborne powder.[1]
Face ShieldWorn over safety gogglesProvides an additional layer of protection for the entire face from splashes.
Hand Protection Double GlovingInner: Nitrile, Outer: Nitrile or NeoprenePrevents skin contact with the compound. Double gloving provides an extra barrier and allows for safe removal of the outer glove if contaminated.[1]
Glove ThicknessMinimum 4 mil for inner glove, 8 mil for outer gloveThicker gloves offer greater resistance to chemical permeation.
Body Protection Impervious Lab CoatDisposable, solid front with tight-fitting cuffsProtects skin and personal clothing from contamination.[1]
Full-Length Pants and Closed-Toe ShoesEnsures no skin on the lower body is exposed.
Respiratory Protection NIOSH-approved RespiratorHalf-mask or full-facepiece with organic vapor/particulate (P100) cartridgesProtects against inhalation of the powder form of this compound or aerosols from solutions.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to post-handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Containment Area (e.g., Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don PPE in Correct Order (Gown, Mask, Goggles, Gloves) gather_materials->don_ppe weigh Carefully Weigh this compound (Powder) in Containment don_ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot and Store Properly dissolve->aliquot decontaminate Decontaminate Work Surfaces and Equipment aliquot->decontaminate dispose_waste Dispose of Contaminated Waste in Designated Bins decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order (Gloves, Gown, Goggles, Mask) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

This compound Handling Workflow

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Contaminated gloves, lab coats, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.

Disposal Procedure:

All waste generated from handling this compound must be disposed of through an approved hazardous waste disposal facility.[1] Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any this compound solutions down the drain or dispose of solid waste in regular trash.

Understanding the Fgfr4 Signaling Pathway

This compound exerts its effect by inhibiting the FGFR4 signaling pathway. Understanding this pathway is essential for researchers working with this inhibitor. The simplified diagram below illustrates the core components of the pathway.

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylation KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Differentiation ERK->CellProliferation Fgfr4_IN_4 This compound Fgfr4_IN_4->FGFR4

Simplified FGFR4 Signaling Pathway

By adhering to these safety and handling guidelines, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapeutic strategies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fgfr4-IN-4
Reactant of Route 2
Reactant of Route 2
Fgfr4-IN-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.